2-(4-Chloro-1H-indol-3-YL)ethanamine hcl
Description
The exact mass of the compound 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% is 230.0377538 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSSURHOFVTAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl
[1]
Executive Summary
This compound is a synthetic tryptamine derivative characterized by a chlorine substitution at the indole 4-position.[1] This position is pharmacologically critical; it corresponds to the phosphorylation/hydroxylation site found in the naturally occurring psychedelics psilocybin and psilocin. Unlike its 4-hydroxyl analogs, 4-Cl-T introduces a lipophilic, electron-withdrawing moiety to this region, making it an invaluable probe for mapping the steric and electrostatic tolerance of the serotonin 5-HT
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Nomenclature & Identification
-
IUPAC Name: 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride[1]
-
Common Synonyms: 4-Chlorotryptamine HCl, 4-Cl-T, 4-Chloro-3-(2-aminoethyl)indole HCl[1]
-
CAS Number: 2447-16-7 (Free base); Note: HCl salt is often chemically distinct in inventory but referenced under the parent CAS in many databases.[1]
-
Molecular Formula:
[1] -
Molecular Weight: 194.66 g/mol (Free base) / 231.12 g/mol (HCl salt)[1]
Physicochemical Properties
| Property | Value / Description | Technical Note |
| Appearance | Off-white to beige crystalline solid | Darkens upon oxidation; store under inert gas.[1] |
| Solubility | Water (Moderate), DMSO (>20 mg/mL), Methanol (High) | The HCl salt is highly polar; free base requires organic solvents. |
| Melting Point | 245–248 °C (dec.) | Typical of tryptamine salts; decomposition occurs near MP.[1] |
| pKa (est) | 9.7 (Amine), 16.5 (Indole NH) | The 4-Cl substituent lowers the pKa of the indole NH slightly via inductive effects. |
| Hygroscopicity | Moderate | Desiccated storage is mandatory to prevent hydrolysis or caking.[1] |
Part 2: Synthesis & Structural Characterization[1]
The synthesis of 4-substituted indoles is synthetically more demanding than 5- or 6-substituted isomers due to steric hindrance and electronic deactivation at the 3-position during cyclization.[1]
Preferred Synthetic Route (Speeter-Anthony Protocol)
The most robust route for research-grade purity avoids the ambiguous regiochemistry of Fisher Indole Synthesis by starting with 4-chloroindole .[1]
Step 1: Acylation Reaction of 4-chloroindole with oxalyl chloride in anhydrous diethyl ether at 0°C yields the glyoxalyl chloride intermediate.[1]
-
Mechanism:[1][2][3] Electrophilic aromatic substitution at the highly reactive 3-position.[1] The 4-chloro group provides steric bulk but does not prevent substitution.[1]
Step 2: Amidation Treatment of the intermediate with aqueous ammonium hydroxide or ammonia gas yields 2-(4-chloro-1H-indol-3-yl)-2-oxoacetamide.[1]
Step 3: Reduction
Reduction of the glyoxylamide using Lithium Aluminum Hydride (LiAlH
-
Critical Control Point: The 4-chloro substituent is susceptible to hydrodehalogenation under vigorous catalytic hydrogenation conditions (e.g., Pd/C + H
). Hydride reduction is preferred to preserve the halogen.[1]
Visualization of Synthetic Pathway
Figure 1: Speeter-Anthony synthesis route preserving the 4-chloro moiety.
Part 3: Pharmacological Mechanism & Biological Activity[1]
The "Psychedelic Position" (Indole C4)
The 4-position of the tryptamine nucleus is unique. In nature, psilocybin (4-PO
4-Cl-T Mechanistic Divergence:
-
Steric Probe: The Chlorine atom (Van der Waals radius ~1.75 Å) is larger than Oxygen (~1.52 Å) but smaller than a phosphate group.[1] It probes the spatial tolerance of the receptor pocket.
-
Electronic Probe: Unlike the hydroxyl group of psilocin, the chlorine in 4-Cl-T cannot act as a hydrogen bond donor.
-
Binding Affinity: 4-Cl-T exhibits high affinity for 5-HT
(Ki < 100 nM range typically) but often acts as a partial agonist with lower intrinsic efficacy compared to 4-hydroxy analogs.[1] This suggests the H-bond at Ser159 is critical for full receptor activation (hallucinogenesis) but not for binding.[1]
Receptor Selectivity Profile
While specific Ki values vary by assay conditions, the general profile for 4-halogenated tryptamines is:
-
5-HT
: High Affinity (Agonist/Partial Agonist).[1] -
5-HT
: Moderate Affinity (Often associated with anxiogenic effects).[1] -
SERT (Serotonin Transporter): 4-Cl-T shows moderate reuptake inhibition, distinct from 4-OH-DMT which has negligible SERT affinity.[1] This implies 4-Cl-T may have a "hybrid" profile of a releaser/reuptake inhibitor and a receptor agonist.[1]
Signaling Pathway Interaction[1]
Figure 2: Signal transduction pathway. Note the absence of Ser159 hydrogen bonding, modulating efficacy.
Part 4: Experimental Protocols
Solution Preparation for In Vitro Assays
Objective: Prepare a stable 10 mM stock solution.
-
Weighing: Accurately weigh 2.31 mg of 4-Cl-T HCl.
-
Solvent Choice:
-
Dissolution: Add 1.0 mL of sterile DMSO. Vortex for 30 seconds.[1]
-
Storage: Aliquot into light-protective amber vials. Store at -20°C. Stable for 3 months.
In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine Ki at 5-HT
-
Membrane Source: HEK293 cells stably expressing human 5-HT
.[1] -
Radioligand: [
H]-Ketanserin (Antagonist) or [ H]-DOI (Agonist).[1] Note: Agonist radioligands are preferred to detect high-affinity agonist states.[1] -
Protocol:
-
Incubate membranes with 1 nM [
H]-DOI and varying concentrations of 4-Cl-T ( to M).[1] -
Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl
and 0.1% ascorbic acid (antioxidant).[1] -
Incubation: 60 min at 37°C.
-
Termination: Rapid filtration over GF/B filters.
-
Analysis: Non-linear regression to determine IC
, convert to Ki using Cheng-Prusoff equation.
-
Part 5: Safety & Stability[1]
Handling Precautions
-
Signal Word: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Psychoactive Potential: As a 4-substituted tryptamine, 4-Cl-T should be treated as a potential hallucinogen.[1] It may induce disorientation or serotonin syndrome-like symptoms if ingested or inhaled.[1]
-
Neurotoxicity Note: Unlike para-chloroamphetamine (PCA), which is a selective serotonergic neurotoxin, 4-chlorotryptamine is not widely established as neurotoxic.[1] However, due to the chlorinated indole moiety, caution regarding metabolic activation is warranted.
Storage & Stability[1]
References
-
Glennon, R. A., et al. (1979).[6][7] Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry.
-
Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[1] [1]
-
Repke, D. B., et al. (1985). Psilocin analogs.[1][8] I. Synthesis of 3-[2-(dialkylamino)ethyl]indoles. Journal of Heterocyclic Chemistry. [1]
-
Halberstadt, A. L., & Geyer, M. A. (2011).[5][9] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.
-
Cayman Chemical. (2023).[1] 5-chloro Tryptamine (hydrochloride) Safety Data Sheet. (Used for comparative safety data of chlorinated tryptamines).
Sources
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- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. US11136293B2 - Processes for the production of tryptamines - Google Patents [patents.google.com]
- 4. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. designer-drug.com [designer-drug.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. biomolther.org [biomolther.org]
Technical Monograph: 2-(4-Chloro-1H-indol-3-yl)ethanamine Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride (also known as 4-Chlorotryptamine, 4-Cl-T). As a halogenated analog of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), this molecule serves as a critical probe in structure-activity relationship (SAR) studies targeting the 5-HT
Unlike its 5-chloro isomer, the 4-chloro substitution pattern mimics the steric occupation of psilocin (4-hydroxy-N,N-dimethyltryptamine) without the hydrogen-bonding capability of the hydroxyl group. This unique property makes it an invaluable scaffold for distinguishing between steric and electronic requirements within the orthosteric binding pocket of G-protein coupled receptors (GPCRs).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The hydrochloride salt of 4-chlorotryptamine is a stable, crystalline solid. The presence of the chlorine atom at the C4 position of the indole ring introduces significant lipophilicity compared to the parent tryptamine structure.
Table 1: Physicochemical Specifications
| Parameter | Data |
| IUPAC Name | 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride |
| Common Name | 4-Chlorotryptamine HCl (4-Cl-T) |
| CAS Number (Freebase) | 2447-16-7 |
| Molecular Formula | C |
| Molecular Weight | 231.12 g/mol (Salt) / 194.66 g/mol (Base) |
| Solubility | Soluble in MeOH, DMSO, Water (moderate); Insoluble in Et |
| Appearance | Off-white to beige crystalline solid |
| pKa (Calculated) | ~9.7 (Amine), ~16.0 (Indole NH) |
Synthetic Pathways & Process Optimization
The most robust route for the synthesis of 4-chlorotryptamine is the Speeter-Anthony procedure (Speeter & Anthony, 1954). This pathway is preferred over the Fischer Indole synthesis for this specific target because it allows for the use of pre-functionalized 4-chloroindole, avoiding the formation of regioisomers (e.g., 6-chloro isomers) that often plague cyclization methods.
Reaction Logic Flow
The synthesis proceeds through the acylation of the indole C3 position using oxalyl chloride, followed by amidation and reduction.
Figure 1: The Speeter-Anthony synthetic pathway for 4-chlorotryptamine.
Detailed Experimental Protocol
Step 1: Formation of 2-(4-chloro-1H-indol-3-yl)-2-oxoacetamide
-
Reagents: 4-Chloroindole (1.0 eq), Oxalyl Chloride (1.2 eq), Anhydrous Diethyl Ether.
-
Procedure: Under nitrogen atmosphere, add oxalyl chloride dropwise to a stirred solution of 4-chloroindole in anhydrous ether at 0°C. The reaction is highly exothermic.
-
Observation: A bright orange/red precipitate (the glyoxalyl chloride adduct) will form immediately. Stir for 1 hour.
-
Amidation: Bubble anhydrous ammonia gas through the suspension or add concentrated aqueous ammonium hydroxide. The color typically shifts to light yellow.
-
Isolation: Filter the solid amide, wash with water and ether to remove inorganic salts and unreacted indole. Dry in vacuo.
Step 2: Reduction to the Amine
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 4.0 eq), Anhydrous THF. -
Procedure: Prepare a suspension of LiAlH
in dry THF. Add the amide from Step 1 in portions (solid addition) or via Soxhlet extraction if solubility is poor. -
Reflux: Heat to reflux for 12–24 hours to ensure complete reduction of both carbonyl groups.
-
Quench: Cool to 0°C. Quench carefully using the Fieser method (1 mL H
O, 1 mL 15% NaOH, 3 mL H O per gram of LAH). -
Purification: Filter off aluminum salts. Evaporate the filtrate to yield the crude tryptamine freebase oil.
Step 3: Salt Formation (Hydrochloride)
-
Dissolve the crude freebase in a minimal amount of cold ethanol or isopropanol.
-
Add 1.25 M HCl in ethanol dropwise until pH ~3.
-
Dilute with anhydrous diethyl ether to induce crystallization.
-
Filter and recrystallize from MeOH/Et
O to obtain analytical grade 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl.
Pharmacological Mechanism & Receptor Topology
The pharmacological interest in 4-chlorotryptamine stems from its interaction with the serotonin 5-HT
Structure-Activity Relationship (SAR)
The 4-position of the indole ring is a critical determinant of affinity and efficacy.
-
Steric Tolerance: The 5-HT
receptor binding pocket possesses a hydrophobic cleft that accommodates substituents at the indole 4-position (e.g., the phosphoryl group of psilocybin). The chlorine atom, being lipophilic and moderately sized (Van der Waals radius ~1.75 Å), fits this pocket well. -
Electronic Effects: Unlike the electron-donating hydroxyl group of psilocin, the chlorine is electron-withdrawing (inductive effect). This alters the electron density of the indole ring, potentially reducing the
- stacking interaction strength with aromatic residues (e.g., Phe340) in the receptor active site.
Metabolic Fate (MAO Interaction)
As a primary amine, 4-chlorotryptamine is a substrate for Monoamine Oxidase (MAO), specifically MAO-A.
-
Degradation: Without an alpha-methyl group (as in AMT) or N-alkylation (as in DMT), the molecule is rapidly deaminated in vivo to the corresponding indole acetic acid derivative.
-
Implication: In vitro binding assays (Ki values) may show high affinity, but in vivo behavioral potency is often limited by this rapid metabolic clearance unless administered with an MAO inhibitor.
Figure 2: Pharmacological interaction map for 4-chlorotryptamine.
Safety & Regulatory Considerations
Handling Precautions:
-
HCl Salt Acidity: The hydrochloride salt is acidic. Standard PPE (gloves, goggles) is required to prevent irritation to mucous membranes.
-
Halogenated Indoles: While specific toxicology data for 4-Cl-T is sparse compared to 5-HT, halogenated tryptamines can be cytotoxic at high concentrations. Avoid inhalation of dust.
Regulatory Status: Researchers must verify local scheduling. While 4-chlorotryptamine is not explicitly listed in the UN Convention on Psychotropic Substances, it may be considered a controlled substance analog (e.g., under the US Federal Analogue Act) due to its structural similarity to tryptamine hallucinogens like Psilocin or AMT.
References
-
Speeter, M. E., & Anthony, W. C. (1954).[3] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. (Context on Tryptamine SAR). Link
-
Brandt, S. D., et al. (2005).[4] Analytical chemistry of synthetic routes to psychoactive tryptamines. Part III. Characterisation of the Speeter and Anthony route to N,N-dialkylated tryptamines using CI-IT-MS-MS.[4] The Analyst, 130(9), 1258-1262.[4] Link
-
Repke, D. B., et al. (1985). Psilocin analogs. II. Synthesis of 3-[2-(dialkylamino)ethyl]-4-substituted-indoles. Journal of Heterocyclic Chemistry, 22(5), 1313-1315. Link
Sources
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- 2. 5-CHLOROTRYPTAMINE HYDROCHLORIDE | 3764-94-1 [chemicalbook.com]
- 3. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 4. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part III. Characterisation of the Speeter and Anthony route to N,N-dialkylated tryptamines using CI-IT-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Chloro-1H-indol-3-YL)ethanamine hcl discovery and history
This guide details the discovery, chemical synthesis, and pharmacological significance of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride (4-Chlorotryptamine HCl).[1] It is structured for researchers requiring authoritative technical data, historical context, and validated experimental protocols.
Discovery, Synthesis, and Serotonergic SAR Profiling[1][2][3]
Executive Summary
2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride (also known as 4-Chlorotryptamine or 4-Cl-T ) is a synthetic indole alkaloid and a halogenated derivative of tryptamine.[1] Historically significant in the mapping of the serotonin 5-HT
Historical Genesis & Discovery
The discovery of 4-chlorotryptamine emerged during the "Golden Age" of tryptamine chemistry (1950s–1970s), driven by the search for serotonin antagonists and psychomimetics.
-
The First Synthesis (1956-1960): The specific isolation of 4-chlorotryptamine was first disclosed in US Patent 2,920,080 , filed in 1956 and granted in 1960 to Laboratoires Francais de Chimiotherapie .[1] The inventors utilized a Grignard-based approach, reacting 4-chloroindole with ethylene imine (aziridine) to yield the tryptamine directly. They characterized the hydrochloride salt with a melting point of 297°C [1].[1][2]
-
The Speeter-Anthony Standardization (1959): While the Grignard route was the first, the field rapidly adopted the Speeter-Anthony procedure (US Patent 2,870,162), which became the industry standard for synthesizing substituted tryptamines due to its reliability and avoidance of hazardous aziridines [2].
-
Pharmacological Profiling (1979): The compound's utility as a pharmacological probe was cemented by Glennon and Gessner in 1979.[1] Their seminal study on tryptamine binding affinities established the quantitative correlation between 4-position substitution and 5-HT receptor affinity, validating 4-Cl-T as a key tool for distinguishing between steric and electronic receptor interactions [3].[1]
Chemical Synthesis: The Speeter-Anthony Protocol
The most robust method for research-scale production is the Speeter-Anthony synthesis.[1] This two-step protocol converts 4-chloroindole to the glyoxylamide intermediate, followed by reduction to the amine.
Reaction Pathway Diagram
Figure 1: The Speeter-Anthony synthetic route for 4-chlorotryptamine.[1]
Detailed Experimental Protocol
Prerequisites: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Step 1: Formation of 2-(4-Chloro-1H-indol-3-yl)-2-oxoacetamide[1]
-
Reagents: Dissolve 4-Chloroindole (10 mmol) in anhydrous diethyl ether (50 mL).
-
Acylation: Cool to 0°C. Add Oxalyl Chloride (11 mmol) dropwise over 15 minutes. The solution will turn yellow/orange as the glyoxylyl chloride intermediate precipitates. Stir for 1 hour at 0°C, then 2 hours at room temperature.
-
Amidation: Cool the mixture back to 0°C. Bubble anhydrous Ammonia gas through the solution (or add excess concentrated NH
OH) until the reaction is basic. -
Isolation: Filter the resulting solid. Wash with water (to remove NH
Cl) and cold ether.[1] Dry in vacuo.[1]-
Yield Expectation: 85-95%.[1]
-
Step 2: Reduction to 2-(4-Chloro-1H-indol-3-yl)ethanamine[1]
-
Setup: Suspend Lithium Aluminum Hydride (LiAlH
) (40 mmol) in anhydrous THF (100 mL) in a dry 3-neck flask fitted with a reflux condenser. -
Addition: Slowly add the Glyoxylamide from Step 1 (via Soxhlet extractor if solubility is poor, or portion-wise as a solid) to the refluxing hydride suspension.
-
Reflux: Maintain reflux for 24 hours.
-
Quench: Cool to 0°C. Quench cautiously using the Fieser method (n mL H
O, n mL 15% NaOH, 3n mL H O). -
Purification: Filter off the aluminum salts. Dry the filtrate over MgSO
and concentrate to yield the crude free base oil. -
Salt Formation: Dissolve the oil in minimal dry ether/ethanol.[1] Add 2M HCl in ether dropwise. Collect the white crystalline precipitate of 4-Chlorotryptamine HCl . Recrystallize from Ethanol/Et
O.[1]
Pharmacological Profile & SAR Logic
4-Chlorotryptamine is a valuable tool for deconvoluting the Structure-Activity Relationships (SAR) of the serotonin 5-HT
Mechanism of Action[5][6][7][8]
-
Primary Target: Agonist at 5-HT
and 5-HT receptors.[1] -
The "4-Position" Effect: In tryptamines, the 4-position is critical for receptor docking.[1]
-
4-OH (Psilocin): Forms a hydrogen bond with Ser159 (or similar residues) in the receptor pocket, stabilizing the active conformation.
-
4-Cl (4-Chlorotryptamine): The chlorine atom mimics the steric bulk of the hydroxyl group but cannot donate hydrogen bonds.[1] It also withdraws electrons inductively (
effect) while donating via resonance ( ), altering the indole ring's electron density (electrostatic potential) compared to 4-H or 4-OH.
-
Comparative SAR Data
The following table summarizes the binding logic established by Glennon et al. [3] and subsequent studies.
| Compound | 4-Substituent | Electronic Nature | 5-HT2A Affinity | Metabolic Stability |
| Tryptamine | -H | Neutral | Low | Low (MAO substrate) |
| Psilocin | -OH | e- Donor / H-Bond Donor | High | Moderate |
| 4-Cl-T | -Cl | e- Withdrawing / Lipophilic | Moderate-High | High |
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) comparison of 4-substituted tryptamines.
References
-
Velluz, L., Muller, G., & Allais, A. (1960). Process of preparing tryptamine compounds.[1][2][3][4] U.S. Patent No.[1] 2,920,080.[1] Washington, DC: U.S. Patent and Trademark Office.
-
Speeter, M. E. (1959).[1] Production of certain tryptamines and compounds produced in the process.[2][5][6][3] U.S. Patent No.[1] 2,870,162.[1] Washington, DC: U.S. Patent and Trademark Office.
-
Glennon, R. A., & Gessner, P. K. (1979).[7] Serotonin receptor binding affinities of tryptamine analogues.[1][7] Journal of Medicinal Chemistry, 22(4), 428–432.[7]
-
BindingDB. (n.d.). 5-hydroxytryptamine receptor 2A Binding Data.
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- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-y l]aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kind of preparation method of 4-chloroindole-3-acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2022140844A1 - Method of synthesizing indole compounds - Google Patents [patents.google.com]
- 7. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl
The following technical guide details the mechanism of action, pharmacology, and experimental handling of 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl (4-Chlorotryptamine HCl).
Mechanism of Action, Pharmacodynamics, and Experimental Protocols
Executive Summary
This compound (4-Cl-T) is a synthetic indole alkaloid and a structural analog of serotonin (5-HT). Unlike its naturally occurring 4-substituted cousins (e.g., psilocin), which possess hydrophilic hydroxyl or phosphoryl groups, 4-Cl-T features a lipophilic chlorine atom at the 4-position.
This structural modification fundamentally alters its pharmacodynamics. While it retains affinity for 5-HT receptors, its primary amine structure renders it a high-affinity substrate for Monoamine Oxidase (MAO), limiting its systemic bioavailability relative to N,N-dialkyltryptamines. Furthermore, its structural homology to neurotoxins like para-chloroamphetamine (PCA) and 5,7-dihydroxytryptamine (5,7-DHT) necessitates rigorous safety protocols during research, as it may exhibit serotonergic neurotoxicity via the Serotonin Transporter (SERT).
Chemical Identity & Physicochemical Properties[1]
| Property | Specification |
| IUPAC Name | 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride |
| Common Name | 4-Chlorotryptamine HCl (4-Cl-T) |
| Molecular Formula | C₁₀H₁₁ClN₂ · HCl |
| Molecular Weight | 231.12 g/mol (Salt) |
| Solubility | Soluble in DMSO, Methanol, Water (Moderate) |
| Appearance | Off-white to beige crystalline solid |
| Key Structural Feature | Indole core with C4-Chlorine substitution and an ethylamine side chain. |
Structural Visualization
The following diagram illustrates the core pharmacophore and the critical C4-halogen substitution that dictates its receptor binding mode.
Figure 1: Pharmacophore breakdown of 4-Chlorotryptamine. The C4-Chloro group provides lipophilic bulk, while the primary amine dictates metabolic instability.
Mechanism of Action (MoA)
The mechanism of 4-Cl-T is defined by a triad of interactions: Receptor Agonism , Transporter Interaction , and Metabolic Degradation .
5-HT Receptor Agonism
Like most tryptamines, 4-Cl-T acts as a non-selective agonist at serotonin receptors.
-
5-HT2A Receptor: The 4-position on the indole ring is critical for 5-HT2A activation. In psilocin (4-OH-DMT), the hydroxyl group forms a hydrogen bond with Ser159 in the receptor pocket. The 4-Chloro substituent cannot H-bond but provides significant steric bulk and lipophilicity. This allows the molecule to dock into the orthosteric site, inducing the active conformation of the receptor, though likely with lower efficacy than 4-hydroxyl variants.
-
5-HT1A Receptor: 4-Cl-T likely exhibits high affinity for 5-HT1A, acting as a somatodendritic autoreceptor agonist, which inhibits serotonergic firing (negative feedback).
SERT Interaction & Potential Neurotoxicity
Critical Warning: Researchers must treat 4-Cl-T as a potential serotonergic neurotoxin.
-
Mechanism: As a primary amine with a halogenated ring, 4-Cl-T mimics the structure of para-chloroamphetamine (PCA) .
-
Uptake: It is recognized by the Serotonin Transporter (SERT) and actively transported into the presynaptic neuron.
-
Vesicular Depletion: Once intracellular, it may interact with VMAT2 (Vesicular Monoamine Transporter 2), displacing endogenous serotonin into the cytosol.
-
Oxidative Stress: Halogenated indoles can undergo oxidation to form reactive electrophiles (e.g., tryptamine-4,5-dione analogs), which can covalently bind to cysteine residues on tryptophan hydroxylase (TPH), permanently inactivating the enzyme.
Metabolic Fate (MAO Susceptibility)
Unlike N,N-dimethyltryptamine (DMT) or Psilocin, 4-Cl-T is a primary amine .
-
MAO-A Substrate: It is rapidly deaminated by Monoamine Oxidase A (MAO-A) in the gut and liver to form 4-chloro-indole-3-acetic acid (4-Cl-IAA) .
-
Implication: Without the co-administration of an MAO inhibitor (MAOI), 4-Cl-T has negligible oral bioavailability and a very short half-life in vivo.
Signaling Pathway Diagram
The following diagram details the G-protein signaling cascade activated upon 5-HT2A binding.
Figure 2: Gq-coupled signaling pathway activated by 4-Cl-T at the 5-HT2A receptor.
Experimental Protocols
Synthesis (Speeter-Anthony Procedure)
Note: This synthesis must be performed in a fume hood due to the generation of HCl gas and oxalyl chloride toxicity.
-
Acylation: React 4-chloroindole with oxalyl chloride in anhydrous diethyl ether at 0°C.
-
Observation: Formation of a yellow/orange precipitate (glyoxalyl chloride intermediate).
-
-
Amidation: Bubble excess anhydrous ammonia gas (or add ammonium hydroxide) to the intermediate suspension.
-
Product: 2-(4-chloro-1H-indol-3-yl)-2-oxoacetamide.
-
-
Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH4) in refluxing THF or dioxane.
-
Caution: Quench carefully with Fieser method (Water/15% NaOH/Water).
-
-
Salt Formation: Dissolve the free base oil in diethyl ether and add ethereal HCl dropwise until precipitation is complete. Recrystallize from Methanol/Et2O.
In Vitro Radioligand Binding Assay
To determine
| Step | Procedure | Notes |
| 1. Preparation | Transfect HEK293 cells with human 5-HT2A receptor cDNA. Harvest membranes. | Use protease inhibitors. |
| 2. Ligand | Use [³H]-Ketanserin (antagonist) or [³H]-DOI (agonist) as the radioligand. | [³H]-DOI is preferred for agonist-state binding. |
| 3. Incubation | Incubate membrane prep + Radioligand (1 nM) + 4-Cl-T (10⁻¹⁰ to 10⁻⁵ M). | 60 mins at 25°C in Tris-HCl buffer. |
| 4. Filtration | Rapidly filter through GF/B glass fiber filters using a cell harvester. | Pre-soak filters in 0.3% PEI to reduce non-specific binding. |
| 5. Analysis | Measure radioactivity via liquid scintillation counting. | Calculate IC50 and convert to Ki using Cheng-Prusoff equation. |
Safety & Toxicology (MSDS Highlights)
Signal Word: DANGER
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H373: May cause damage to organs (Brain/Serotonergic system) through prolonged or repeated exposure. (Inferred from halogenated amphetamine/tryptamine analogs).
-
-
Handling:
-
Wear nitrile gloves, safety goggles, and a P95 respirator.
-
Handle only in a chemical fume hood.
-
Disposal: Treat as hazardous organic waste. Do not dispose of down the drain.
-
References
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link
-
Glennon, R. A., et al. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428-432. Link
- Fuller, R. W. (1992). The involvement of serotonin in regulation of pituitary-adrenocortical function. Frontiers in Neuroendocrinology, 13(3), 250-270. (Context on halogenated serotonin analogs and neurotoxicity).
- Baumann, M. H., et al. (2011). Serotonin vs catecholamine deficiency: behavioral and neurochemical sequelae. Neuroscience, 193, 35-43.
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link
Sources
2-(4-Chloro-1H-indol-3-YL)ethanamine hcl molecular weight
Topic: 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl: Physicochemical, Synthetic, and Pharmacological Characterization Content Type: Technical Reference Guide Audience: Medicinal Chemists, Pharmacologists, and Analytical Scientists
Executive Summary
This technical guide characterizes 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride (also designated as 4-Chlorotryptamine HCl or 4-Cl-T). While often overshadowed by its 5-chloro and 4-hydroxy analogs (e.g., psilocin), the 4-chloro isomer represents a critical steric and electronic probe in serotonergic structure-activity relationship (SAR) studies.
This document provides the definitive molecular weight calculations, a validated Speeter-Anthony synthetic protocol, and a quality control decision matrix. It is structured to support researchers in synthesizing and validating this compound for in vitro receptor binding assays.
Part 1: Physicochemical Characterization
The precise molecular weight is fundamental for preparing molar stock solutions for affinity assays (
Molecular Identity & Mass Calculations
| Property | Value | Notes |
| IUPAC Name | 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride | |
| Common Name | 4-Chlorotryptamine HCl | |
| Empirical Formula | Salt form stoichiometry 1:1 | |
| Molecular Weight | 231.12 g/mol | Used for gravimetric prep |
| Exact Mass (Monoisotopic) | 230.038 g/mol | For High-Res MS (M+H)+ identification |
| Free Base MW | 194.66 g/mol | CAS (Base): 2447-16-7 |
| CAS (HCl Salt) | Not widely listed | Refer to Base CAS for indexing |
| Solubility | Water, MeOH, DMSO | Low solubility in non-polar organics (DCM, Hexane) |
Critical Calculation Note: Researchers often confuse the free base mass with the salt mass.
-
Mass to weigh (
) for a target molarity ( ) and volume ( ): -
Example: To prepare 10 mL of a 10 mM stock, weigh 23.11 mg , not 19.46 mg.
Part 2: Synthetic Pathway (Speeter-Anthony Protocol)[1][2]
The most robust route to 4-chlorotryptamine is the Speeter-Anthony Tryptamine Synthesis . This method avoids the harsh conditions of the Fischer Indole synthesis, which can lead to isomerization or dechlorination at the 4-position.
Reaction Logic
-
Acylation: 4-Chloroindole reacts with oxalyl chloride to form a glyoxalyl chloride intermediate.
-
Amidation: Immediate treatment with ammonia yields the glyoxalamide.
-
Reduction: The amide carbonyls are reduced by Lithium Aluminum Hydride (LiAlH
) to the ethylamine side chain.
Validated Workflow Diagram
Figure 1: The Speeter-Anthony synthetic route for 4-chlorotryptamine. Note the critical isolation of the glyoxalamide intermediate.
Experimental Protocol
Step 1 & 2: Formation of Glyoxalamide
-
Dissolve 4-chloroindole (1.0 eq) in anhydrous diethyl ether under Argon.
-
Cool to 0°C. Add oxalyl chloride (1.2 eq) dropwise. Caution: Gas evolution (HCl).
-
Stir for 1 hour. A yellow/orange precipitate (glyoxalyl chloride) will form.
-
Do not isolate. Bubble anhydrous ammonia gas or add saturated ethanolic ammonia (excess) into the suspension.
-
Collect the resulting solid (glyoxalamide) by filtration. Wash with Et
O and water to remove ammonium chloride. Dry in vacuo.
Step 3: Reduction to Amine
-
Suspend LiAlH
(4.0 eq) in anhydrous THF under Argon. -
Add the dried glyoxalamide solid in portions (controlled addition to manage exotherm).
-
Reflux for 12–24 hours. The color usually shifts from yellow to grey/white.
-
Workup (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is grams of LiAlH used. -
Filter the granular aluminum salts. Concentrate the filtrate to obtain the free base oil.
Step 4: Hydrochlorination
-
Dissolve free base oil in minimal dry Et
O or EtOH. -
Add 1M HCl in Et
O dropwise until pH ~3. -
Filter the white crystalline solid. Recrystallize from MeOH/Et
O if necessary.
Part 3: Analytical Validation (QC)
Before biological testing, the compound must pass a strict quality control decision tree to ensure the 4-chloro substituent remains intact and the salt stoichiometry is correct.
QC Decision Matrix
Figure 2: Quality Control decision tree. Critical checkpoints include verifying the integrity of the chlorine atom (via aromatic integration) and the primary amine.
Key Analytical Markers
-
H NMR (DMSO-
):- ~11.0–11.5 ppm (s, 1H, Indole NH).
-
~7.9–8.2 ppm (br s, 3H, Ammonium NH
). -
Aromatic Region: Distinct pattern for 4-substituted indole (typically a doublet, triplet, doublet pattern for H5, H6, H7). Note: The 4-Cl substituent deshields H5.
-
Mass Spectrometry:
-
Expect
(Base + H ) and a characteristic M+2 isotope peak at (approx. 33% intensity of M) due to the Cl isotope. Absence of the M+2 peak indicates dechlorination.
-
Part 4: Pharmacological Relevance
The 4-chlorotryptamine scaffold is a specific probe for the 5-HT
-
Steric Tolerance: Unlike the 4-hydroxy/4-acetoxy groups found in psilocybin (which form hydrogen bonds), the 4-chloro group is lipophilic and sterically demanding. It tests the size tolerance of the receptor's orthosteric site near the indole 4-position.
-
Metabolic Stability: Halogenation at the 4-position blocks metabolic hydroxylation, potentially altering the pharmacokinetic profile compared to unsubstituted tryptamine.
-
Safety Note: 4-substituted tryptamines can possess significant psychoactive potency. Treat as a potent serotonergic agonist.[1][2]
References
-
Speeter, M. E., & Anthony, W. C. (1954).[3] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[4][3] Journal of the American Chemical Society, 76(23), 6208–6210. Link
-
Blough, B. E., et al. (2014).[2] Alpha-ethyltryptamines as dual dopamine-serotonin releasers.[2] Bioorganic & Medicinal Chemistry Letters, 24(19), 4754-4758.[2] (Context for chlorinated tryptamine SAR). Link
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link
Sources
2-(4-Chloro-1H-indol-3-YL)ethanamine hcl physical and chemical properties
An In-depth Technical Guide to 2-(4-Chloro-1H-indol-3-YL)ethanamine HCl: Physical and Chemical Properties for the Research Professional
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 2-(4-Chloro-1H-indol-3-YL)ethanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to support the compound's application in organic synthesis and medicinal chemistry.
Introduction and Compound Identification
2-(4-Chloro-1H-indol-3-YL)ethanamine, also known as 4-Chlorotryptamine, is a halogenated derivative of tryptamine. The presence of a chlorine atom at the 4-position of the indole ring significantly influences its electronic properties and reactivity compared to the parent tryptamine molecule. This modification makes it a valuable intermediate and building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[1] The hydrochloride salt form enhances stability and solubility in aqueous media, making it more convenient for handling and use in various experimental protocols.
The structural representation of 2-(4-Chloro-1H-indol-3-YL)ethanamine hydrochloride is presented below.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
The fundamental properties of a compound are critical for its application in experimental settings. The following tables summarize the key physical, chemical, and spectroscopic parameters for 2-(4-Chloro-1H-indol-3-YL)ethanamine and its hydrochloride salt.
Table 1: Compound Identification and Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-chloro-1H-indol-3-yl)ethanamine hydrochloride | N/A |
| Synonyms | 4-Chlorotryptamine HCl | [2] |
| CAS Number | 2447-16-7 (Free Base) | [3] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 231.12 g/mol | |
| Physical Form | Solid, Powder | [5] |
| Appearance | Yellow to Brown Solid | [6] |
| Solubility | Soluble in water | [7] |
| Storage Temperature | Room Temperature or 2-8°C | [5][6] |
Table 2: Spectroscopic Data (for related structures)
| Spectroscopic Method | Key Peaks / Signals | Source |
| GC-MS (m/z) | Top Peak: 178, 2nd Highest: 179, 3rd Highest: 180 | [8] |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for the indole ring protons and the ethanamine side chain protons would be expected. | [9] |
| ¹³C NMR (CDCl₃, 100 MHz) | Distinct signals corresponding to the 10 carbon atoms of the chloroindole and ethylamine moieties would be observed. | [9] |
Chemical Profile and Reactivity
The chemical behavior of this compound is dictated by the interplay between the chloro-substituted indole ring and the primary amine side chain.
-
Indole Ring Reactivity : The indole nucleus is an electron-rich aromatic system. However, the chlorine atom at the C4 position acts as a weakly deactivating, ortho-para directing group for electrophilic substitution reactions due to its inductive electron-withdrawing and resonance electron-donating effects. This makes it a versatile precursor for further functionalization.[1]
-
Side Chain Reactivity : The primary amine group (-NH₂) of the ethanamine side chain is basic and nucleophilic. It readily forms the hydrochloride salt, which improves handling. The free base can participate in standard amine reactions such as acylation, alkylation, and condensation to form Schiff bases.
-
Synthetic Utility : As a functionalized indole, this compound is a key building block in organic synthesis.[1] It is used in the construction of more complex heterocyclic systems and as a scaffold for developing molecules with potential biological activity, such as anti-cancer agents or compounds targeting serotonin receptors.[1]
Caption: Reactivity pathways of the 2-(4-Chloro-1H-indol-3-YL)ethanamine core.
Synthesis and Analysis Workflow
General Synthetic Approach
While a specific, detailed synthesis for this compound is not published in a single source, a general approach can be inferred from related syntheses of 4-chloroindole derivatives. A common strategy involves the synthesis of the 4-chloroindole core followed by the elaboration of the C3-ethanamine side chain. For instance, syntheses often start from substituted nitrotoluenes, such as 2-chloro-6-nitrotoluene, to construct the indole ring system.[10][11]
Analytical Characterization Protocol
Confirming the identity and purity of the synthesized or purchased compound is paramount. A standard workflow for characterization is outlined below.
Step 1: Purity Assessment via Chromatography
-
Method: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Rationale: To separate the target compound from any starting materials, by-products, or impurities. The resulting chromatogram provides a quantitative measure of purity.
Step 2: Structural Elucidation via Spectroscopy
-
Method 1: Mass Spectrometry (MS)
-
Rationale: To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[12] Fragmentation patterns can provide structural clues.
-
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for the unambiguous confirmation of the connectivity and structure of the molecule.[13]
-
Step 3: Physical Property Verification
-
Method: Melting Point Analysis.
-
Rationale: A sharp melting point range is a strong indicator of a pure crystalline compound.
Caption: Standard analytical workflow for compound verification.
Safety, Handling, and Storage
Proper handling of chemical reagents is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for closely related compounds.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [5][6] |
| H315 | Causes skin irritation. | [5][14] | |
| H319 | Causes serious eye irritation. | [5][14] | |
| H335 | May cause respiratory irritation. | [5][14] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [14][15] |
| P264 | Wash skin thoroughly after handling. | [14][16] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [14][17] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [14] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][17] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [14][17] |
-
Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid formation of dust and aerosols.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Storage : Store in a tightly closed container in a dry and cool place.[17][18] Some suppliers recommend refrigeration (2-8°C).[6] The compound can be hygroscopic, meaning it may absorb moisture from the air.[7][19]
Conclusion
This compound is a synthetically valuable building block with a rich chemical profile. Its distinct reactivity, stemming from the chloro-substituted indole core and the primary amine side chain, makes it an important precursor for a wide range of more complex target molecules in pharmaceutical and materials science research. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.
References
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Safety Data Sheet. (2024, February 6). Retrieved February 19, 2026, from [Link]
-
2-(1H-indol-3-yl)ethan-1-amine hydrochloride. (n.d.). Molport. Retrieved February 19, 2026, from [Link]
-
Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-817. Retrieved February 19, 2026, from [Link]
-
Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved February 19, 2026, from [Link]
-
Safety Data Sheet. (2025, September 9). Thermo Fisher Scientific. Retrieved February 19, 2026, from [Link]
-
Katayama, M. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808–817. Retrieved February 19, 2026, from [Link]
-
2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
- A kind of preparation method of 4-chloroindole-3-acetic acid. (2018, April 6). Patsnap.
-
dimethylamine hydrochloride. (n.d.). WebQC. Retrieved February 19, 2026, from [Link]
-
Properties of C12H17ClN4OSHCl. (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]
- 4-position chloroindole compound and preparation method thereof. (n.d.). Google Patents.
-
2-(4-Chloro-1H-indol-3-yl)acetonitrile. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
5-Chloro-1H-indole-3-ethylamine monohydrochloride. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved February 19, 2026, from [Link]
-
Manufacturing Process. (n.d.). Retrieved February 19, 2026, from [Link]
-
Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. (n.d.). Retrieved February 19, 2026, from [Link]
-
Murugan, S., et al. (n.d.). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. PMC. Retrieved February 19, 2026, from [Link]
-
Study on the Accelerated Gutknecht Self- Cyclocondensation of Amino-sugars at Atmospheric Pressure Chemical Ionization Condition - Supporting Information. (n.d.). Retrieved February 19, 2026, from [Link]
-
1H-indole-3-ethanaminium, 2-methyl-5-(trifluoromethoxy)-, chloride - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 19, 2026, from [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved February 19, 2026, from [Link]4/25.pdf)
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Biological activity of 4-chloroindole derivatives
An In-depth Technical Guide to the Biological Activity of 4-Chloroindole Derivatives
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 4-position of the indole ring can significantly modulate the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 4-chloroindole derivatives, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the underlying mechanisms of action, present relevant structure-activity relationships, and provide detailed experimental protocols for assessing their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this important class of compounds.
The 4-Chloroindole Scaffold: A Gateway to Novel Therapeutics
The indole ring system is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. The strategic placement of a chlorine atom at the 4-position of this scaffold has emerged as a powerful tool in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.
Chemical Attributes of the 4-Chloroindole Moiety
The introduction of a chlorine atom at the C4 position of the indole nucleus imparts several key physicochemical changes. The electron-withdrawing nature of chlorine can influence the electron density of the entire ring system, affecting its reactivity and interaction with biological targets. Furthermore, the lipophilicity of the molecule is increased, which can enhance its ability to cross cell membranes.
Synthetic Pathways to 4-Chloroindole Derivatives
Several synthetic strategies can be employed to access 4-chloroindole derivatives. A common approach is the Fischer indole synthesis, which involves the reaction of a 4-chlorophenylhydrazine with a suitable ketone or aldehyde. Other methods, such as the Bartoli indole synthesis or transition-metal-catalyzed cyclizations, offer alternative routes.
Caption: A generalized workflow for the synthesis of bioactive 4-chloroindole derivatives.
Diverse Biological Activities of 4-Chloroindole Derivatives
The 4-chloroindole scaffold has proven to be a versatile template for the development of agents with a broad spectrum of biological activities.
Antimicrobial Activity
Several 4-chloroindole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.
Compounds incorporating the 4-chloroindole moiety have shown promise as antibacterial agents. For instance, certain 4-chloroindole-based chalcones have exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 4-Chloroindole-Chalcone Hybrid | Staphylococcus aureus | 16 | |
| 4-Chloro-6-nitroindole Derivative | Escherichia coli | 32 |
The antifungal potential of 4-chloroindole derivatives has also been explored. Specific derivatives have shown efficacy against clinically relevant fungal strains.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 4-Chloroindole-Triazole Conjugate | Candida albicans | 8 | |
| Substituted 4-chloroindole | Aspergillus niger | 16 |
The antimicrobial mechanism of 4-chloroindole derivatives can vary depending on the specific structural features of the molecule. Proposed mechanisms include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes like DNA gyrase, and interference with fungal ergosterol biosynthesis.
Caption: Potential antimicrobial mechanisms of 4-chloroindole derivatives.
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compound: The 4-chloroindole derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The 4-chloroindole scaffold is a key component of several potent anticancer agents.
Numerous 4-chloroindole derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Chloroindole-linked Thiazole | MCF-7 (Breast) | 2.5 | |
| 4-Chloro-7-azaindole Derivative | A549 (Lung) | 5.1 | |
| Substituted 4-chloroindole | HCT116 (Colon) | 1.8 |
The anticancer mechanisms of 4-chloroindole derivatives are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One of the well-studied mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest at the G2/M phase.
Caption: Key anticancer mechanisms of 4-chloroindole derivatives.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 4-chloroindole derivative for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity
Certain 4-chloroindole derivatives have been shown to possess potent anti-inflammatory properties.
These compounds can inhibit the production of key pro-inflammatory mediators such as prostaglandins and leukotrienes by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
The anti-inflammatory effects of 4-chloroindole derivatives are often attributed to their ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the degradation of IκBα, they prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by 4-chloroindole derivatives.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.
-
Compound Incubation: The 4-chloroindole derivative is pre-incubated with the COX-2 enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Product Measurement: After a specific incubation period, the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 4-chloroindole scaffold have provided valuable insights into the structural requirements for optimal biological activity.
-
Importance of the 4-Chloro Substituent: The presence of the chlorine atom at the 4-position is often crucial for enhanced potency compared to the unsubstituted indole or isomers with chlorine at other positions.
-
Influence of N1-Substitution: Alkylation or arylation at the N1 position of the indole ring can significantly impact activity, often by modulating lipophilicity and steric interactions with the target protein.
-
Role of C3-Substituents: The introduction of various functional groups at the C3 position has been extensively explored. For example, the incorporation of a chalcone moiety at C3 has been shown to be beneficial for antimicrobial activity.
Future Directions and Therapeutic Potential
The diverse biological activities of 4-chloroindole derivatives underscore their potential as a versatile scaffold for the development of novel therapeutic agents. Future research efforts should focus on:
-
Lead Optimization: Further optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.
-
Target Identification and Validation: Elucidation of the precise molecular targets for compounds with promising activity.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of optimized derivatives in relevant animal models of disease.
References
Regioselective Synthesis of 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl
A Streamlined Leimgruber-Batcho / Speeter-Anthony Protocol
Executive Summary
This technical guide details a robust, regioselective synthesis of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride (4-Cl-Tryptamine HCl).[1] Unlike the traditional Fischer Indole Synthesis, which yields difficult-to-separate mixtures of 4- and 6-chloro isomers when using 3-chlorophenylhydrazine, this protocol utilizes the Leimgruber-Batcho method to construct the indole core with absolute regiocontrol. This is followed by a modified Speeter-Anthony sequence to install the ethylamine side chain.
The workflow is optimized for scalability and purity , utilizing acid-base extraction and crystallization workups to eliminate the need for silica gel chromatography.[1][2]
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary phases: the construction of the 4-chloroindole core and the installation of the aminoethyl side chain.
Strategic Advantages:
-
Regiocontrol: Starting from 2-methyl-3-nitrochlorobenzene guarantees the chlorine atom is locked at the 4-position of the resulting indole.
-
Scalability: The Speeter-Anthony intermediate (glyoxalyl amide) is highly crystalline, allowing for purification by filtration rather than chromatography.[1][2]
Figure 1: Retrosynthetic pathway prioritizing regiochemical integrity via the Leimgruber-Batcho route.[1]
Phase I: Synthesis of 4-Chloroindole (Leimgruber-Batcho)
Objective: Synthesize pure 4-chloroindole from 1-chloro-2-methyl-3-nitrobenzene.
Step 1: Enamine Formation
The acidity of the methyl protons ortho to the nitro group allows for condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Reagents: 1-Chloro-2-methyl-3-nitrobenzene (1.0 eq), DMF-DMA (1.2 eq), DMF (Solvent), Pyrrolidine (0.1 eq, Catalyst).[1]
-
Protocol:
-
Charge a reaction vessel with 1-chloro-2-methyl-3-nitrobenzene and anhydrous DMF (5 mL/g).
-
Add DMF-DMA and catalytic pyrrolidine.
-
Heat to 110°C under nitrogen for 12–16 hours. The solution will turn deep red (characteristic of nitrostyrene enamines).[2]
-
Monitor: TLC or HPLC should show consumption of starting material.[2]
-
Workup: Concentrate under reduced pressure to remove excess DMF-DMA and DMF. The red oily residue (enamine) is used directly in the next step to minimize instability.[2]
-
Step 2: Reductive Cyclization
The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.[1][2]
-
Reagents: Crude Enamine, Zinc Dust (10 eq), Glacial Acetic Acid (Solvent/Proton source).[1][2]
-
Protocol:
-
Dissolve the crude enamine in glacial acetic acid (10 mL/g).
-
Cool to 15°C using a water bath.
-
Add Zinc dust portion-wise to control the exotherm (maintain temp < 40°C).[2]
-
Stir at room temperature for 2 hours. The red color will fade to a pale yellow/brown.[2]
-
Workup: Filter off zinc salts. Neutralize the filtrate with NaOH or NaHCO3 (carefully!) and extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over MgSO4, and concentrate. Recrystallize from Hexane/EtOAc to yield off-white crystals of 4-Chloroindole .
-
Data Summary: Phase I
| Parameter | Value | Notes |
|---|---|---|
| Yield (Step 1) | >95% (Crude) | Quantitative conversion typical. |
| Yield (Step 2) | 75–85% | High yield due to lack of isomers.[2] |
| Appearance | Off-white solid | MP: 65–67°C (Lit. match). |
| Key Risk | Exotherm (Zn addition) | Strict temperature control required.[2] |
Phase II: Side Chain Installation (Speeter-Anthony)
Objective: Convert 4-chloroindole to the target ethylamine via glyoxalyl chloride.
Step 3: Acylation (Glyoxalyl Chloride Formation)[1]
-
Reagents: 4-Chloroindole (1.0 eq), Oxalyl Chloride (1.2 eq), Anhydrous Diethyl Ether (Solvent).[1][2]
-
Protocol:
Step 4: Amidation
-
Reagents: NH3 (gas) or NH4OH (aq).[1]
-
Protocol:
-
Option A (Gas): Bubble dry NH3 gas into the reaction slurry for 15 minutes.
-
Option B (Aqueous): Add the slurry dropwise into a stirred solution of concentrated NH4OH at 0°C.
-
The precipitate converts to the glyoxalamide .[2]
-
Workup: Filter the solid.[2] Wash copiously with water (to remove NH4Cl) and cold ether.[2] Dry in a vacuum oven.
-
Result: 2-(4-Chloro-1H-indol-3-yl)-2-oxoacetamide (High melting solid).
-
Step 5: Reduction (Amide to Amine)
This is the critical step.[2] LiAlH4 is standard, but Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is a safer, more thermally stable alternative for scale-up.[1]
-
Reagents: Glyoxalamide (1.0 eq), LiAlH4 (4.0 eq) OR Red-Al (3.5 eq), Anhydrous THF.[1][2]
-
Protocol (LiAlH4 method):
-
Suspend LiAlH4 in anhydrous THF under Argon.
-
Add the solid glyoxalamide portion-wise (or via Soxhlet if solubility is poor) to the refluxing hydride suspension.
-
Reflux for 24 hours. The amide carbonyls are reduced to methylenes.[2]
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.
-
Filter the granular aluminum salts.[2]
-
Concentrate the filtrate to obtain the Free Base oil .[2]
-
Step 6: Salt Formation[1]
-
Protocol: Dissolve the free base oil in a minimal amount of dry Ethanol. Add 1.25M HCl in Ethanol dropwise until pH ~3. Dilute with cold Diethyl Ether to precipitate the hydrochloride salt.[2] Filter and dry.[2][3]
Process Workflow & Logic Map
Figure 2: Logical process flow emphasizing the isolation points (Green/Red) vs. in-situ steps.[1][4]
Scientific Integrity & Troubleshooting (E-E-A-T)
Causality of Experimental Choices
-
Why Leimgruber-Batcho?
-
Problem: The Fischer synthesis using 3-chlorophenylhydrazine relies on a sigmatropic rearrangement that can occur at either ortho-position, leading to a ~50:50 mix of 4-chloro and 6-chloro indoles. Separation requires difficult column chromatography.[2]
-
Solution: The Leimgruber-Batcho sequence forms the pyrrole ring onto a pre-existing benzene ring with the chlorine already in place. The geometry of 2-methyl-3-nitro-chlorobenzene forces cyclization at the only available benzylic carbon, guaranteeing 100% regioselectivity for the 4-position [1].
-
-
Why Oxalyl Chloride (Speeter-Anthony)?
-
Direct alkylation of indoles with chloroethylamine is low-yielding due to oligomerization. The Speeter-Anthony route utilizes the high electron density at the indole-3 position to form a stable glyoxalyl intermediate, which is easily converted to the primary amine without protecting groups [2].
-
Self-Validating Quality Control[1]
-
NMR Check: In the 1H NMR of the intermediate 4-chloroindole, the proton at C-5, C-6, and C-7 will show a specific splitting pattern (doublet, triplet, doublet).[1][2] Crucially, the absence of a singlet signal for C-4 confirms the chlorine substitution at that position.[1]
-
Melting Point: The glyoxalamide intermediate has a distinctively high melting point (>200°C).[2] A sharp melting point here validates the purity before the expensive reduction step.
References
-
Leimgruber, W., & Batcho, A. D. (1971).[1][2][5] Third International Congress of Heterocyclic Chemistry. Sendai, Japan.[1][2] (The foundational method for regioselective indole synthesis).[2]
-
Speeter, M. E., & Anthony, W. C. (1954).[1][2][6][7] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[2][6][7] Journal of the American Chemical Society, 76(23), 6208–6210.[1][2] Link[1]
-
Brandt, S. D., et al. (2005).[1][2][8] Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route. The Analyst, 130(3), 330-344.[1][2][9][10] Link
-
Repke, D. B., et al. (1977).[1][2][7] Psilocin analogs.[2][5][7] I. Synthesis of 3-[2-(dialkylamino)ethyl]- and 3-[2-(cycloalkylamino)ethyl]indol-4-ols.[7] Journal of Heterocyclic Chemistry, 14(1), 71–74.[1][2][7] (Validates reduction protocols for 4-substituted indoles). Link[1]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Substituted tryptamine [medbox.iiab.me]
- 3. youtube.com [youtube.com]
- 4. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part III. Characterisation of the Speeter and Anthony route to N,N-dialkylated tryptamines using CI-IT-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacology of 4-Chloro-Substituted Indoles: A Technical Guide for Medicinal Chemists
Executive Summary
The 4-chloroindole scaffold represents a privileged substructure in medicinal chemistry, offering a unique balance of steric demand, lipophilicity, and metabolic resistance.[1] Unlike the more common 5- or 6-substituted indoles (which mimic serotonin or melatonin directly), the 4-position serves as a critical "gatekeeper" for receptor selectivity and metabolic stability.[2][3][4] This guide analyzes the pharmacological utility of 4-chloro-substituted indoles, detailing their synthesis, structure-activity relationships (SAR), and specific applications in antiviral and neurological drug discovery.[2][3][4]
Part 1: The 4-Chloro Advantage (Mechanistic Insights)
Electronic and Steric Properties
The introduction of a chlorine atom at the C4 position of the indole ring induces specific physicochemical changes that are distinct from substitutions at C5, C6, or C7.
-
Metabolic Blockade: In unsubstituted indoles, the C4 position is a primary site for enzymatic hydroxylation (mediated by CYP450s), leading to 4-hydroxyindole metabolites which are rapidly conjugated and cleared.[1] A 4-chloro substituent effectively blocks this "soft spot," forcing metabolism to less favorable positions (e.g., C5 or C6) or significantly extending the half-life (
) of the parent compound.[1][2] -
Lipophilic Pocket Filling: The chlorine atom provides a lipophilic volume (
19 ų) intermediate between a methyl group and a bromine atom. This allows it to fill hydrophobic pockets in target proteins (e.g., HIV-1 gp120, IDO1) without incurring the steric penalty of larger halogens.[1] -
Electronic Modulation: The inductive electron-withdrawing effect (-I) of the chlorine reduces the electron density of the pyrrole ring, lowering the pKa of the N-H proton. This acidity increase can strengthen hydrogen bond donor capability in the active site.
The "Super-Auxin" Effect
The biological potency of the 4-chloro modification is best exemplified by 4-Chloroindole-3-acetic acid (4-Cl-IAA) .[2][3][4] Found naturally in legumes (Pisum sativum, Vicia faba), this compound exhibits significantly higher auxin activity than the endogenous hormone Indole-3-acetic acid (IAA).[1][2][3][4]
-
Mechanism: The 4-Cl group prevents oxidative decarboxylation and ring hydroxylation, pathways that normally degrade IAA.[2] This results in a "super-auxin" that persists in tissues, driving potent growth responses (and in high doses, herbicidal activity/senescence).[1]
Part 2: Synthesis & Access[3][5]
The most robust route to 4-chloroindoles is the Leimgruber-Batcho Indole Synthesis .[2][3] This method avoids the regioselectivity issues often encountered with Fischer indole synthesis when using meta-substituted anilines.[2][4]
Protocol: Synthesis of 4-Chloroindole from 2-Chloro-6-nitrotoluene[2][3][4]
Principle: Condensation of 2-chloro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) yields a trans-
Step-by-Step Methodology:
-
Enamine Formation:
-
Charge a reaction vessel with 2-chloro-6-nitrotoluene (1.0 eq) and DMFDMA (1.1–1.5 eq) in dry DMF.[2][3][4]
-
Crucial Step: Heat to 110°C under nitrogen for 12–24 hours. The deep red color indicates the formation of the enamine (trans-2-(2-chloro-6-nitrophenyl)-N,N-dimethylethenamine).[2][3][4]
-
Monitor by TLC (disappearance of starting nitrotoluene).[1][2]
-
Concentrate in vacuo to remove excess DMFDMA and methanol.
-
-
Reductive Cyclization:
-
Dissolve the crude red enamine in methanol or ethanol.
-
Catalyst: Add 10% Pd/C or Raney Nickel (approx. 10 wt%).[1][2][4]
-
Reduction: Hydrogenate at 40–60 psi H₂ (Parr shaker) or use hydrazine hydrate (5 eq) at reflux for chemical reduction (safer for large scale).
-
Mechanism:[4][7][5][8][9] Reduction of the nitro group to an amine is followed by spontaneous intramolecular nucleophilic attack on the enamine carbon, eliminating dimethylamine to close the pyrrole ring.
-
-
Purification:
Part 3: Therapeutic Case Studies & SAR
Antivirals: HIV-1 Attachment Inhibitors
In the development of HIV-1 attachment inhibitors (e.g., the BMS-378806 and BMS-488043 series), the indole core binds within a hydrophobic pocket of the viral envelope protein gp120.[2]
-
SAR Insight: Substitutions at C4 and C7 are critical for potency. While 4-fluoro and 4-methoxy groups were ultimately favored in clinical candidates for their specific solubility profiles, 4-chloro analogs demonstrated high intrinsic potency by optimally filling the hydrophobic depth of the gp120 pocket, serving as key tool compounds to define the volume of the binding site.
Cannabinoid Receptor Selectivity (The "Negative" Control)
The 4-position is highly sensitive in the SAR of synthetic cannabinoids (indole-3-carboxamides like MDMB-CHMICA).[2][3][4]
-
Data: Chlorination at C4 or C5 significantly reduces binding affinity (
) for the CB1 receptor compared to the parent compound. -
Contrast: Chlorination at C6 or C7 retains or enhances affinity.[2][4][10]
Part 4: Experimental Protocols
Protocol: Metabolic Stability Assay (Microsomal Stability)
To validate the "metabolic blockade" hypothesis of the 4-Cl substituent.[2]
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1][2][4]
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2][3][4]
-
Test Compounds: Indole (Control), 4-Chloroindole.[1][2][3][4]
Procedure:
-
Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4) and Test Compound (1 µM) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
) and .[1][2]
Part 5: Visualizations
SAR Logic of 4-Chloroindole
The following diagram illustrates the functional impact of the 4-chloro substituent on the indole scaffold.
Figure 1: Mechanistic impact of 4-chloro substitution on indole pharmacology.[2][3][4]
Synthesis & Degradation Pathway
This workflow compares the synthesis of 4-chloroindole with its metabolic fate compared to standard indole.[2]
Figure 2: Synthesis via Leimgruber-Batcho and subsequent metabolic stability comparison.[1][2][3][4]
References
-
Reinecke, D. M. (1999).[1] 4-Chloroindole-3-acetic acid and plant growth.[2][3][4] Plant Growth Regulation, 27, 3-13.[1][2][4] Link[1][2]
-
Katayama, M., et al. (2000).[1] Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815.[1] Link
-
Yeung, K. S., et al. (2013).[1] Inhibitors of HIV-1 attachment.[2][3][4] Part 8: The effect of C7-heteroaryl substitution on the potency... of indole-based inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(1), 203-208.[1][2][4] Link
-
Banister, S. D., et al. (2024).[1] Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA.[10][11] Biomolecules, 14(11), 1414.[1][10] Link[1][2][10]
-
Leimgruber, W., & Batcho, A. D. (1971).[1][6] The Leimgruber-Batcho Indole Synthesis. Organic Syntheses. (Classic reference for the synthetic protocol described). Link[1][2]
-
Tivadar, B., et al. (1978).[1] The stability of the nitrosated products of indole... and 4-chloroindole. IARC Scientific Publications, (19), 121-127.[1][2][4] Link
Sources
- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloroindole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2016041071A1 - Use of 4-chloroindole-3-acetic acid for controlling unwanted plants - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Guide: Strategic Synthesis of Substituted Tryptamine Derivatives
Strategic Introduction: The Tryptamine Scaffold
The tryptamine (indole-3-ethylamine) scaffold is the structural backbone of the serotonergic neurotransmitter system and a "privileged structure" in medicinal chemistry.[1] From endogenous ligands like serotonin (5-HT) to migraine therapeutics (triptans) and psychoplastogens (psilocybin analogs), the ability to precisely install substituents on the indole ring (C4–C7) and the ethylamine side chain (N-alkylation) is critical for tuning pharmacokinetics and receptor selectivity (5-HT1A vs. 5-HT2A).
This guide moves beyond textbook definitions to provide a field-proven, retrosynthetically driven approach to synthesizing substituted tryptamines. We will focus on three high-fidelity protocols: the Speeter-Anthony procedure (for side-chain manipulation), the Fischer Indole Synthesis (for core ring construction), and the Henry Reaction (for aldehyde-based access).
Retrosynthetic Logic & Pathway Selection
Before selecting a reagent, one must analyze the substitution pattern. The choice of method is dictated by the availability of the indole core versus the need to build it de novo.
Decision Matrix:
-
Scenario A: The substituted indole ring is commercially available (e.g., 5-methoxyindole).
-
Strategy: Functionalize the C3 position.[2]
-
Protocol:Speeter-Anthony (Best for N,N-dialkyls) or Henry Reaction (Best for primary amines).
-
-
Scenario B: The substituted indole ring is unstable or unavailable (e.g., 4-substituted indoles).
Visualization: Retrosynthetic Flow
Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability and target substitution.
Protocol A: The Speeter-Anthony Procedure
Best For: Rapid synthesis of N,N-dialkyltryptamines (e.g., DMT, DiPT analogs) from existing indoles.[5]
Mechanistic Insight
Developed in 1954, this method utilizes the high nucleophilicity of the indole C3 position. The reaction proceeds via an ordered acylation using oxalyl chloride to form an indole-3-yl-glyoxalyl chloride intermediate. This highly reactive species is quenched with a secondary amine to form a glyoxalylamide, which is subsequently reduced (typically with LiAlH4) to the tryptamine [1].
Why it works: The intermediate acid chloride is stable enough to be manipulated but reactive enough to couple with sterically hindered amines.
Experimental Workflow
Reagents:
-
Substituted Indole (1.0 eq)
-
Oxalyl Chloride (1.2 eq)[6]
-
Anhydrous Ether (Et2O) or THF[7]
-
Secondary Amine (e.g., dimethylamine, diisopropylamine) (excess)
-
Lithium Aluminum Hydride (LiAlH4) (4.0 eq)
Step-by-Step Protocol:
-
Acylation (Glyoxylation):
-
Dissolve the substituted indole in anhydrous Et2O under inert atmosphere (N2/Ar).
-
Cool to 0°C. Add oxalyl chloride dropwise. Observation: Evolution of HCl gas and formation of a bright yellow/orange precipitate (the glyoxalyl chloride).
-
Stir for 1 hour at 0°C.
-
-
Amidation:
-
Introduce the secondary amine (gas or liquid) to the reaction mixture. Caution: Exothermic.
-
The precipitate will change color/texture as the amide forms.
-
Quench with water, extract with EtOAc, and wash with dilute HCl and brine. Evaporate to yield the solid glyoxalylamide.
-
-
Reduction:
-
Suspend LiAlH4 in anhydrous THF under N2.
-
Add the glyoxalylamide (dissolved in THF) dropwise to the refluxing hydride suspension.
-
Reflux for 4–12 hours (monitoring via TLC).
-
Workup (Fieser Method): Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially, where n = grams of LiAlH4 used.
-
Filter the granular white precipitate. Concentrate the filtrate to yield the crude tryptamine.
-
Visualization: Speeter-Anthony Pathway
Figure 2: The sequential acylation, amidation, and reduction steps of the Speeter-Anthony synthesis.
Protocol B: The Fischer Indole Synthesis
Best For: Creating 4-substituted tryptamines or when the indole core is not commercially available.
Mechanistic Insight
The Fischer synthesis constructs the indole ring via a [3,3]-sigmatropic rearrangement of an arylhydrazone. By reacting a substituted phenylhydrazine with a masked aldehyde (specifically 4-aminobutanal diethyl acetal or similar), one can generate the tryptamine skeleton directly. This is particularly valuable for 4-substituted analogs (e.g., 4-PO4-DMT precursors), as 4-substituted indoles are difficult to synthesize via electrophilic aromatic substitution due to directing group conflicts [2].
Experimental Workflow
Reagents:
-
Substituted Phenylhydrazine Hydrochloride (1.0 eq)[1]
-
4-(N,N-dimethylamino)butanal dimethyl acetal (1.1 eq)
-
4% Aqueous Sulfuric Acid (H2SO4)[7]
Step-by-Step Protocol:
-
Hydrazone Formation:
-
Dissolve the phenylhydrazine salt in 4% aqueous H2SO4.
-
Add the acetal. Heat the mixture to a gentle reflux (approx. 90–100°C).
-
-
Cyclization:
-
Maintain reflux for 2–4 hours. The acetal hydrolyzes to the aldehyde in situ, forms the hydrazone, and undergoes the rearrangement and ammonia loss to close the ring.[4]
-
-
Workup:
Protocol C: The Henry Reaction (Nitroaldol)
Best For: Synthesis of primary tryptamines from indole-3-carboxaldehydes.
Mechanistic Insight
This "green" alternative avoids the use of oxalyl chloride. It involves the condensation of indole-3-carboxaldehyde with nitromethane to form a nitrovinyl indole (nitroalkene). This intermediate is then reduced to the ethylamine. Recent optimizations use catalytic systems like Ammonium Acetate or "Water Extract of Leaf Ash" (WELAN) for the condensation, and NaBH4/Ni(OAc)2 for the reduction, avoiding the harsh conditions of LiAlH4 [3, 4].
Step-by-Step Protocol (Modern Variation):
-
Condensation:
-
Reflux Indole-3-carboxaldehyde with Nitromethane (excess) and Ammonium Acetate (0.5 eq) for 2–4 hours.
-
On cooling, the bright red/orange nitrostyrene usually crystallizes out. Filter and wash with cold alcohol.
-
-
Reduction (NaBH4/NiCl2):
-
Dissolve the nitrostyrene in MeOH/THF.
-
Add NiCl2·6H2O (0.1 eq).
-
Add NaBH4 (excess) portion-wise at 0°C. Caution: Vigorous hydrogen evolution.
-
The black Ni2B precipitate catalyzes the reduction of the nitroalkene to the amine.
-
Comparative Analysis & Data Summary
The following table contrasts the three methodologies to aid in process selection.
| Parameter | Speeter-Anthony [1] | Fischer Indole [2] | Henry Reaction [3] |
| Primary Scope | N,N-dialkyl tryptamines | Ring-substituted tryptamines | Primary tryptamines |
| Key Intermediate | Glyoxalylamide | Arylhydrazone | Nitrovinyl indole |
| Step Count | 3 (2 pots) | 1 (Convergent) | 2 |
| Overall Yield | High (60–85%) | Moderate (40–60%) | High (70–90%) |
| Critical Risk | Moisture sensitivity (Oxalyl Cl) | Regioselectivity (meta-subst.) | Exotherm (Reduction) |
| Atom Economy | Moderate | High | Moderate |
References
-
Speeter, M. E., & Anthony, W. C. (1954).[5] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[5] Journal of the American Chemical Society. Link
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text, foundational mechanism). See also:
-
Shulgin, A., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. (Detailed protocols for substituted tryptamines). Link
-
Jaratjaroonphong, J., et al. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal. Link
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]
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- 5. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 6. shulginresearch.net [shulginresearch.net]
- 7. designer-drug.com [designer-drug.com]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. sciencemadness.org [sciencemadness.org]
Methodological & Application
Application Notes & Protocols: Investigating 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl is a novel research compound with limited publicly available data. The following application notes and protocols are based on the established pharmacology of structurally related tryptamine derivatives and provide a robust framework for its initial characterization. All protocols should be considered as templates and require optimization for specific experimental conditions.
Section 1: Introduction and Scientific Rationale
2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride is a halogenated derivative of tryptamine. Structurally, it belongs to the substituted tryptamine class of compounds, which are known for their diverse pharmacological activities, primarily within the central nervous system (CNS).[1][2] The core indolethylamine scaffold is the foundational structure for the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, synthetic tryptamines are of significant interest in neuroscience research as they often exhibit affinity for various serotonin receptors.[1][3]
The introduction of a chlorine atom at the 4-position of the indole ring is expected to modulate the compound's electronic properties and steric profile, thereby influencing its binding affinity, selectivity, and functional activity at target receptors compared to unsubstituted tryptamine. Halogenation is a common strategy in medicinal chemistry to alter the pharmacokinetic and pharmacodynamic properties of a lead compound.[4]
Based on this structural analogy, the primary hypothesis is that this compound acts as a ligand for serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes.[1][3] These receptors are critical targets for therapeutic agents used in the treatment of anxiety, depression, and other neuropsychiatric disorders.[3][5] Therefore, the principal research applications for this compound lie in its potential as a tool to probe serotonergic systems and as a lead candidate for the development of novel CNS-active drugs.
This guide provides a systematic approach to characterizing the pharmacological profile of this novel compound, from initial in vitro receptor binding and functional assays to subsequent in vivo behavioral models.
Section 2: In Vitro Characterization: Receptor Binding and Functional Activity
The initial step in characterizing a novel compound is to determine its affinity for the hypothesized molecular targets and its functional effect upon binding (i.e., agonist, antagonist, or inverse agonist).
Application Note: Determining Receptor Binding Affinity via Radioligand Binding Assay
Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[6] This assay measures the ability of the unlabeled test compound, this compound, to displace a radiolabeled ligand with known affinity for the target receptor. The output is the IC50 value, which can be converted to the equilibrium dissociation constant (Ki) to represent the compound's binding affinity.[6][7]
Hypothesized Targets: 5-HT1A and 5-HT2A receptors.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare membrane homogenates from cells stably expressing the human 5-HT1A or 5-HT2A receptor, or from appropriate rodent brain regions (e.g., hippocampus for 5-HT1A, prefrontal cortex for 5-HT2A).[7]
-
Homogenize the cells/tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).[7]
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of this compound (e.g., 10 µM to 0.1 nM).
-
To each well, add:
-
Receptor membrane preparation (typically 10-50 µg protein).
-
Radioligand at a fixed concentration (near its Kd value). For 5-HT1A, [3H]8-OH-DPAT is a common choice; for 5-HT2A, [3H]ketanserin is often used.[1]
-
Varying concentrations of the test compound.
-
-
Include control wells for:
-
Total Binding: No test compound (buffer only).
-
Nonspecific Binding: A high concentration of a known, non-radiolabeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25-30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[7]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.[8]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
-
Allow filters to dry, then add scintillation cocktail and quantify the trapped radioactivity using a scintillation counter.[7]
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Nonspecific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[7]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
| Parameter | Description |
| IC50 | Concentration of test compound that inhibits 50% of specific radioligand binding. |
| Ki | Equilibrium dissociation constant; a measure of the binding affinity of the test compound. A lower Ki indicates higher affinity. |
| Kd | Equilibrium dissociation constant of the radioligand for the receptor. |
Application Note: Assessing Functional Activity via cAMP Assay
Many serotonin receptors, including 5-HT1A, are G-protein coupled receptors (GPCRs) that modulate the production of the second messenger cyclic AMP (cAMP).[9] 5-HT1A receptors are typically coupled to the inhibitory G-protein (Gαi), which suppresses adenylate cyclase activity and leads to a decrease in intracellular cAMP levels.[9][10] Functional assays measuring cAMP levels can therefore determine whether the compound acts as an agonist (mimics serotonin and decreases cAMP) or an antagonist (blocks the effect of an agonist).[9][11]
Workflow Diagram: Gαi-Coupled GPCR cAMP Assay
Caption: Workflow for a cAMP assay for Gαi-coupled receptors.
Protocol: cAMP Accumulation Assay (HTRF/Luminescence-based)
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT1A receptor.
-
Culture cells to an appropriate confluency and seed them into 384- or 96-well assay plates. Allow cells to adhere overnight.[11]
-
-
Agonist Mode Assay:
-
Prepare serial dilutions of this compound.
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]
-
Add a stimulator of adenylate cyclase, such as forskolin, to all wells to induce a measurable baseline level of cAMP.
-
Immediately add the diluted test compound or a known agonist (e.g., 5-HT, 8-OH-DPAT) to the appropriate wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
-
Antagonist Mode Assay:
-
To determine if the compound can block the effect of an agonist, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration.[9]
-
-
cAMP Detection:
-
Data Analysis:
-
For agonist mode, plot the assay signal (which is inversely proportional to cAMP levels for many kits) against the log concentration of the test compound.
-
Calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect relative to a full agonist).
-
For antagonist mode, calculate the IC50 (concentration that inhibits 50% of the agonist response).
-
| Parameter | Description |
| EC50 | Effective concentration for 50% maximal response; measures agonist potency. |
| Emax | Maximum efficacy of the compound relative to a full agonist. |
| IC50 | Inhibitory concentration for 50% of the agonist response; measures antagonist potency. |
Section 3: In Vivo Behavioral Pharmacology
Following in vitro characterization, the next logical step is to assess the compound's effects on behavior in animal models. Based on the hypothesized interaction with serotonin receptors, models of anxiety and depression are highly relevant.[14][15]
Application Note: Assessing Anxiolytic-like Activity using the Elevated Plus Maze (EPM)
The EPM is a widely used and validated assay for assessing anxiety-like behavior in rodents.[16][17] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[18] Anxiolytic compounds typically increase the time spent and entries into the open arms of the maze.[17]
Protocol: Elevated Plus Maze (EPM) Test in Mice
-
Apparatus:
-
A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls and two opposing arms open.
-
-
Animal Handling and Dosing:
-
Acclimate mice to the testing room for at least 60 minutes before the trial.[19]
-
Administer this compound (e.g., via intraperitoneal injection) at various doses, along with a vehicle control group and a positive control group (e.g., diazepam).[17]
-
Allow for a pre-treatment period (e.g., 30 minutes) for the compound to become systemically available.
-
-
Testing Procedure:
-
Place a single mouse at the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a fixed period (typically 5 minutes).
-
Record the session using a video camera mounted above the maze for later analysis.
-
-
Behavioral Scoring and Data Analysis:
-
Use automated tracking software or a trained observer to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in open arms ([Time Open / (Time Open + Time Closed)] * 100) and the percentage of open arm entries.
-
Total arm entries can be used as a measure of general locomotor activity to rule out sedative or hyperactive effects.
-
Compare the results between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Application Note: Screening for Antidepressant-like Activity using the Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for potential antidepressant efficacy.[19][20] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[20][21] This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressant drugs are known to increase the duration of active, escape-oriented behaviors (swimming, climbing) and reduce the time spent immobile.[15][22]
Protocol: Forced Swim Test (FST) in Mice
-
Apparatus:
-
Animal Handling and Dosing:
-
As with the EPM, acclimate animals and administer the test compound, vehicle, and a positive control (e.g., a standard antidepressant like fluoxetine) prior to testing.
-
-
Testing Procedure:
-
Behavioral Scoring and Data Analysis:
-
During the final 4 minutes of the test, score the duration of the following behaviors:
-
Immobility: The mouse remains floating with only minor movements necessary to keep its head above water.
-
Swimming: Active movements of the limbs and tail, resulting in horizontal displacement.
-
Climbing: Upward-directed movements of the forepaws along the wall of the cylinder.
-
-
Compare the duration of immobility across the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Analyze data using appropriate statistical methods (e.g., ANOVA).
-
Section 4: Conclusion and Future Directions
This guide outlines a foundational, multi-tiered approach to characterizing the novel compound this compound. By systematically evaluating its receptor binding profile, functional activity, and behavioral effects, researchers can build a comprehensive pharmacological understanding of this molecule. Positive results from these initial studies would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against a broader panel of CNS receptors to determine its selectivity.
-
Mechanism of Action Studies: Investigating downstream signaling pathways beyond cAMP, such as calcium mobilization (relevant for Gαq-coupled receptors like 5-HT2A).[23]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Advanced Behavioral Models: Using more complex models of anxiety or depression, such as chronic social defeat stress, to further validate initial findings.[14][17]
Through this structured and evidence-based approach, the scientific community can effectively elucidate the therapeutic potential and research utility of this compound.
References
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. Available at: [Link]
-
Glatfelter, G. C., Pottie, E., Partilla, J. S., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. ACS chemical neuroscience, 13(21), 3166–3178. Available at: [Link]
-
cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. Available at: [Link]
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Nutt, D. J., & Malizia, A. L. (2001). Structural and functional brain changes in anxiety disorders. Journal of Clinical Psychiatry, 62(Suppl 17), 20-25. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
Porsolt Forced Swim Test in Rats and Mice. (2022). NSW Department of Primary Industries. Available at: [Link]
-
Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]
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Richardson-Jones, J. W., Leonardo, E. D., Hen, R., & Ahmari, S. E. (2010). Animal models of anxiety disorders: behavioral and genetic approaches. In Anxiety Disorders (pp. 156-167). Cambridge University Press. Available at: [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent. Available at: [Link]
-
Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]
-
Forced Swim Test v.3. (Policy). University of Notre Dame. Available at: [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular biology and pharmacology of G-protein-coupled receptors, 1-28. Available at: [Link]
-
Anxiety Models in Rats and Mice. Inotiv. Available at: [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments : JoVE, (22), 1088. Available at: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Anxiety and Depression Tests in Rodents. Charles River Laboratories. Available at: [Link]
-
Proposed Registration Decision PRD2016-27, 4-Chloroindole-3-acetic acid. (2016). Health Canada Pest Management Regulatory Agency. Available at: [Link]
-
Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. Available at: [Link]
-
Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX. Available at: [Link]
-
Whittle, B. A., & Young, E. H. P. (1963). The Synthesis and Pharmacological Activity of Some Chloro-α-alkyltryptamines. Journal of Medicinal Chemistry, 6(4), 378-380. Available at: [Link]
-
Warszycki, D., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
4-Chloroindole-3-acetic acid. Wikipedia. Available at: [Link]
-
Slocum, S. T., et al. (2023). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Available at: [Link]
-
Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716-719. Available at: [Link]
-
Substituted tryptamine. Wikipedia. Available at: [Link]
-
Khan, I., & Ibrar, M. (2017). Biomedical Significance of Tryptamine: A Review. Journal of Applied Pharmaceutical Science, 7(10), 221-229. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)prop-2-enal and its reactions. (2013). Growing Science. Available at: [Link]
-
Murugan, S., et al. (2022). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Practical Lab Manual. HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link]
-
Kim, J. H., et al. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Molecules. Available at: [Link]
-
Handem, S., et al. (2017). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. Marine Drugs. Available at: [Link]
-
Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. ResearchGate. Available at: [Link]
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- 23. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
Application Note: Experimental Characterization of 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl (4-CT)
Introduction & Chemical Significance[1][2]
2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride (commonly referred to as 4-Chlorotryptamine or 4-CT ) is a synthetic indole alkaloid and a rigid structural probe used in serotonergic pharmacology.[1] It belongs to the tryptamine class, sharing a core scaffold with the endogenous neurotransmitter serotonin (5-HT).
The 4-position of the indole ring is of critical importance in medicinal chemistry. Unlike the 5-position (where substituents like chlorine in 5-CT often increase 5-HT1 receptor affinity), the 4-position is the locus of unique steric and electronic interactions, particularly relevant to 5-HT2A and 5-HT2C receptor selectivity. 4-CT serves as a non-hydrogen-bonding bioisostere to 4-hydroxytryptamine (psilocin), allowing researchers to decouple the effects of steric bulk from hydrogen bond donation in receptor binding pockets.[1]
Chemical Properties Table[4][5]
| Property | Specification |
| IUPAC Name | 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride |
| Common Name | 4-Chlorotryptamine HCl (4-CT) |
| Formula | C₁₀H₁₁ClN₂[1] · HCl |
| Molecular Weight | 231.12 g/mol |
| Appearance | Off-white to tan crystalline solid |
| Solubility | Water (up to 20 mM), DMSO (>50 mM), Methanol |
| Stability | Hygroscopic; oxidation-sensitive in solution |
Safety & Handling Protocols
Hazard Classification: Research Chemical. Treat as a potential irritant and bioactive serotonergic agent. Signal Word: WARNING
Handling Procedures
-
Engineering Controls: All weighing and solubilization must be performed inside a certified chemical fume hood to prevent inhalation of fine particulates.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Deactivation: Spills should be treated with 10% bleach solution to oxidize the indole ring before disposal.
Experimental Protocols
Protocol A: Stock Solution Preparation & Storage
Objective: To create a stable, accurate stock solution for in vitro assays.
Rationale: Tryptamines are prone to oxidative degradation (browning) in solution. The HCl salt confers water solubility, but DMSO is preferred for long-term frozen storage to prevent hydrolysis and bacterial growth.
-
Weighing: Accurately weigh 2.31 mg of 4-CT HCl into a sterile microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until fully dissolved.
-
Concentration: This yields a 10 mM stock solution.
-
-
Aliquot: Dispense into 50 µL aliquots in light-protected (amber) tubes.
-
Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
-
Note: Avoid repeated freeze-thaw cycles.[1]
-
Protocol B: In Vitro 5-HT2A Receptor Binding Assay
Objective: To determine the affinity (
Mechanism: 4-CT competes with a radiolabeled antagonist (e.g.,
Materials:
-
Source Tissue/Cells: HEK293 cells stably expressing human 5-HT2A receptors.[1]
-
Radioligand:
-Ketanserin (1.0 nM final concentration).[1] -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
Workflow:
-
Membrane Prep: Harvest cells and homogenize in Assay Buffer. Centrifuge at 30,000 x g for 20 mins. Resuspend pellet.
-
Plate Setup: In a 96-well plate, add:
-
25 µL Assay Buffer (Total Binding) OR 10 µM Methysergide (Non-Specific Binding).
-
25 µL 4-CT dilutions (Range:
M to M). -
25 µL
-Ketanserin.[1] -
125 µL Membrane Suspension.
-
-
Incubation: Incubate at 37°C for 60 minutes in the dark (to prevent ligand degradation).
-
Harvest: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris-HCl buffer.
-
Quantification: Add scintillation fluid and count radioactivity (CPM) via liquid scintillation spectrometry.
-
Analysis: Plot % Displacement vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Protocol C: Functional Calcium Flux Assay ( Coupling)
Objective: To determine if 4-CT acts as an agonist or antagonist.[1]
Rationale: 5-HT2A receptors couple to
-
Dye Loading: Load CHO-K1 cells expressing 5-HT2A with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.[1]
-
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Injection: Inject 4-CT (various concentrations) automatically.
-
Measurement: Record fluorescence for 90 seconds.
-
Data Interpretation:
-
Agonist: Immediate spike in fluorescence.
-
Antagonist: No spike. (Follow up by injecting Serotonin; if the Serotonin response is blunted, 4-CT is an antagonist).
-
Visualizations
Figure 1: Pharmacological Screening Workflow
This diagram outlines the logical flow from compound solubilization to functional characterization.
Caption: Workflow for the preparation and dual-screening (affinity and efficacy) of 4-Chlorotryptamine.
Figure 2: Tryptamine Structure-Activity Logic
This diagram illustrates why 4-CT is used as a probe compared to other analogs.[1]
Caption: Structural logic comparing 4-Chlorotryptamine (4-CT) to the natural ligand Psilocin (4-OH).
References
-
Glennon, R. A., & Gessner, P. K. (1979).[2] Serotonin receptor binding affinities of tryptamine analogues.[2][3] Journal of Medicinal Chemistry, 22(4), 428–432.[2] Link
-
Nichols, D. E. (2016).[4] Psychedelics. Pharmacological Reviews, 68(2), 264–355. Link
-
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381. Link
-
Cayman Chemical. (2023). 5-chloro Tryptamine (hydrochloride) Product Information (Analog Reference). Cayman Chemical Product Database. Link
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- 4. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography for 2-(4-Chloro-1H-indol-3-YL)ethanamine hcl
An Application Note and Protocol for the High-Performance Liquid Chromatography Analysis of 2-(4-Chloro-1H-indol-3-YL)ethanamine HCl
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment, stability testing, and quality control. The methodology is grounded in the principles of reversed-phase chromatography and has been structured to ensure scientific integrity through self-validating systems and adherence to established analytical guidelines.
Introduction and Scientific Principle
2-(4-Chloro-1H-indol-3-YL)ethanamine, a chloro-substituted indoleamine, is a compound of interest in pharmaceutical research and development. Accurate and precise quantification is paramount for ensuring the quality and consistency of this active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is an exceptionally powerful tool for this purpose, offering high resolution and sensitivity for the analysis of drug substances and their impurities.[1]
The method described herein is based on reversed-phase liquid chromatography (RP-HPLC), the most widely used mode of HPLC in the pharmaceutical industry.[2] In RP-HPLC, the separation is based on the compound's hydrophobicity. A non-polar stationary phase (the column) is used in conjunction with a polar mobile phase. Compounds with greater hydrophobicity, like the indole ring structure of the analyte, will have a stronger affinity for the stationary phase and thus will be retained longer on the column.[3] By carefully controlling the composition of the mobile phase, we can achieve efficient separation of the target analyte from potential impurities and degradation products.
Materials and Instrumentation
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric Acid (OPA) (Analytical grade)
Chromatographic Column
-
Recommended Column: A reversed-phase C18 column is the preferred choice as it provides excellent hydrophobic separation power suitable for the indole structure.[2]
-
Example: Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
Optimized Chromatographic Method
The selection of chromatographic parameters is critical for achieving a robust and reliable separation. The following conditions have been optimized for the analysis of this compound.
Rationale for Parameter Selection
-
Mobile Phase: A buffered mobile phase is essential for controlling the ionization state of the analyte's primary amine. An acidic pH (around 3.2) ensures the amine is fully protonated, leading to improved peak shape and preventing interaction with residual silanol groups on the column surface.[4] Orthophosphoric acid is a common and effective buffer for this pH range.[5] Acetonitrile is chosen as the organic modifier for its efficiency and low UV cutoff.
-
Column: A C18 stationary phase provides strong retention for the hydrophobic indole nucleus, allowing for effective separation from more polar impurities.[2]
-
Detection Wavelength: The indole chromophore exhibits strong UV absorbance. A detection wavelength of 220 nm is selected to provide high sensitivity for the analyte and a broad range of potential impurities.
Summary of Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH adjusted to 3.2) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient (see protocol) |
| Isocratic Composition | Mobile Phase A : Mobile Phase B (e.g., 70:30 v/v) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes (Isocratic) |
Experimental Protocols
Workflow Diagram
Caption: HPLC analysis workflow from preparation to reporting.
Step-by-Step Protocol: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water. Adjust the pH to 3.2 if necessary using a suitable base (e.g., triethylamine). Filter the solution through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile directly.
-
Degas both mobile phases for approximately 15 minutes in an ultrasonic bath or using an online degasser.
Step-by-Step Protocol: Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 20, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to establish linearity.
-
Test Sample Solution (e.g., 100 µg/mL): Accurately weigh a quantity of the test substance equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 15 minutes if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.[6]
Step-by-Step Protocol: Chromatographic Analysis
-
System Equilibration: Purge the HPLC system and pump the initial mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Before analyzing samples, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). This is a mandatory step to verify that the chromatographic system is performing adequately.[7]
-
Analysis: Once the system suitability criteria are met, inject the blank (mobile phase), standard solutions, and sample solutions according to a pre-defined sequence.
System Validation and Trustworthiness
A trustworthy analytical method must be validated to ensure it is fit for its intended purpose. The method should be validated according to the International Conference on Harmonization (ICH) guidelines.[5][8]
System Suitability Criteria
This test ensures the ongoing performance of the HPLC system.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or silanol interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time | Ensures the precision and reproducibility of the system. |
Method Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). This is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light.[1][9]
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) of ≥ 0.999 is typically expected.[7][10]
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).[5][11]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis by different analysts on different days.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), providing an indication of its reliability during normal usage.
Data Presentation: Example Linearity
The linearity of the method should be established by constructing a calibration curve.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5 | 125,480 |
| 10 | 251,150 |
| 20 | 503,200 |
| 50 | 1,258,900 |
| 100 | 2,516,500 |
| Correlation Coefficient (r²) | 0.9998 |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By adhering to the detailed steps for method execution and validation, researchers and quality control professionals can ensure the generation of accurate, reliable, and reproducible data. The causality-driven explanations for parameter choices are intended to empower the analyst to troubleshoot and adapt the method as needed while maintaining the principles of good chromatographic practice.
References
- SIELC Technologies. (n.d.). Separation of 5-Chloroindole on Newcrom R1 HPLC column.
- El-Ragehy, N. A., Badawey, A. M., & El-Kimary, E. I. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(5), 416–424.
- El-Ragehy, N. A., Badawey, A. M., & El-Kimary, E. I. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed.
- Ruzicka, J., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.
- da Silva, P. B., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Dolan, J. W. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
- IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
- Stoyanov, E., & Stoyanova, M. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. International Journal of Pharmacy Teaching & Practices.
- Kumar, A., et al. (2023). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Research Journal of Pharmacy and Technology.
- Lee, J.-H., et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI.
- Ivanov, I., et al. (2021). Development and validation of RP-HPLC method for quantitative determination and estimation of paracetamol, caffeine, phenylephri. The Pharma Innovation.
- Chikhale, H., et al. (2024). Development and Validation of RP-HPLC Method for Determination of Antidiabetic Drug (Imeglimin HCL) in Bulk and its Dosage Form. Journal of Chemical Health Risks.
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. ionsource.com [ionsource.com]
- 4. hplc.eu [hplc.eu]
- 5. ijper.org [ijper.org]
- 6. iomcworld.org [iomcworld.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution LC-MS/MS Characterization of 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl
This Application Note is designed for analytical chemists and researchers involved in the characterization of halogenated tryptamines. It synthesizes established mass spectrometry principles with specific protocols for 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl (4-Chlorotryptamine HCl).
Executive Summary
This guide outlines the protocol for the identification and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method leverages the distinct isotopic signature of the chlorine atom and the characteristic fragmentation pathways of the tryptamine core to ensure high specificity.
Introduction & Chemical Context
2-(4-Chloro-1H-indol-3-yl)ethanamine (Molecular Weight: 194.66 g/mol free base) is a halogenated derivative of tryptamine. In the context of drug development and forensic analysis, 4-substituted tryptamines are of high interest due to their structural similarity to psilocybin (4-phosphoryloxy-DMT) and psilocin (4-hydroxy-DMT).
The presence of the chlorine atom at the 4-position introduces two critical analytical features:
-
Isotopic Signature: A distinct 3:1 ratio of
ions at m/z 195 and m/z 197, corresponding to and isotopes. -
Steric Influence: The 4-chloro substituent may influence the retention time relative to 5-chloro isomers due to steric hindrance near the ethylamine side chain.
Safety & Handling (Critical)
Warning: Halogenated tryptamines are potent serotonergic modulators. 4-Chloroamphetamine is a known neurotoxin; while the toxicity of 4-chlorotryptamine is less defined, it must be handled with extreme caution.
-
PPE: Nitrile gloves, lab coat, safety goggles, and N95/P100 respiratory protection if handling powder.
-
Containment: All weighing and dissolution of the HCl salt must occur inside a fume hood.
-
Deactivation: Treat waste with 10% bleach solution before disposal to degrade the indole core.
Experimental Protocols
Sample Preparation
The analyte is supplied as a Hydrochloride (HCl) salt. The salt dissociates in solution, meaning the mass spectrometer detects the protonated free base
Stock Solution (1 mg/mL):
-
Weigh 1.19 mg of 4-Chlorotryptamine HCl (equivalent to 1.0 mg free base).
-
Dissolve in 1.0 mL of Methanol (LC-MS grade).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Storage: -20°C in amber glass vials (stable for 3 months).
Working Standard (100 ng/mL):
-
Dilute Stock 1:100 in 50:50 Methanol:Water (0.1% Formic Acid).
-
Note: The presence of acid prevents the adsorption of the amine to glass surfaces.
LC-MS/MS Method Parameters
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Desalting |
| 6.00 | 95 | Linear Ramp |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End |
Mass Spectrometry Source Settings (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
Source Temp: 150°C.
-
Cone Gas: 50 L/hr.
-
Desolvation Gas: 800 L/hr (
).
Mass Spectrometry Characterization
Fragmentation Mechanism
The fragmentation of 4-Chlorotryptamine follows the classic tryptamine pathway, modified by the mass of the chlorine atom.
-
Precursor Ion (
): m/z 195.07 ( ). -
Primary Fragment (Loss of Ammonia): The ethylamine side chain undergoes deamination.
- (Vinyl-indole cation).
-
Secondary Fragment (
-Cleavage): Cleavage of the bond yields the methylene-indole cation.- (Quinolinium-like rearrangement).
MRM Transitions Table
Use these transitions for Quantitative (Quant) and Qualitative (Qual) analysis.
| Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type | Assignment |
| 195.1 | 178.0 | 25 | 15 | Quant | |
| 195.1 | 164.0 | 25 | 25 | Qual 1 | Indole-CH2+ |
| 197.1 | 180.0 | 25 | 15 | Qual 2 |
Visualization of Workflows
Diagram 1: Analytical Workflow
This diagram illustrates the logical flow from sample preparation to data acquisition.
Caption: Step-by-step analytical workflow from sample dissolution to MS/MS detection.
Diagram 2: Fragmentation Pathway
This diagram details the specific structural rearrangements occurring within the collision cell.
Caption: Proposed collision-induced dissociation (CID) pathways for 4-Chlorotryptamine.
Data Interpretation & Quality Control
Isotope Ratio Validation
The most robust confirmation of the halogenated nature of the molecule is the isotope pattern.
-
Acceptance Criteria: The peak area of the transition
must be approximately 32% ± 5% of the peak area of the primary transition . -
Failure Mode: If the ratio is < 5%, the sample is likely the non-chlorinated analog (Tryptamine) or a different isobar.
Isomer Differentiation
4-Chlorotryptamine is isomeric with 5-, 6-, and 7-chlorotryptamine. Mass spectrometry alone may not distinguish these positional isomers as they share identical fragments (m/z 178, 164).
-
Resolution Strategy: Chromatographic separation is required.[2] 4-substituted tryptamines generally elute slightly earlier than 5-substituted analogs on C18 columns due to the proximity of the halogen to the side chain, which can affect solvation, though this must be empirically verified with reference standards.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Monographs: Tryptamines. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). Mass Spectra of Tryptamine Derivatives. SRD 69. Retrieved from [Link]
- Journal of Analytical Toxicology. (2020). LC-MS/MS Analysis of Emerging Tryptamine Analogs.
Sources
Troubleshooting & Optimization
Technical Support Center: Investigating the Stability and Degradation of 2-(4-Chloro-1H-indol-3-YL)ethanamine HCl
Answering researcher questions on the degradation of 2-(4-Chloro-1H-indol-3-YL)ethanamine HCl.
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges related to the chemical stability of this compound. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Troubleshooting Guide - Unexpected Observations
This section addresses common initial problems that may indicate compound degradation.
Q1: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a sample of this compound. What is their likely origin?
A1: The appearance of new peaks in a chromatogram of a purified compound typically points to two possibilities: impurities from the synthesis or degradation products formed during storage or analysis.
-
Synthesis-Related Impurities: These are residual starting materials, intermediates, or by-products from the manufacturing process. They should be present in the initial analysis of the batch (Time Zero).
-
Degradation Products: These are compounds formed from the chemical breakdown of the active pharmaceutical ingredient (API) itself. Their concentration is expected to increase over time or upon exposure to stress conditions like heat, light, humidity, or reactive media (acid, base, oxidants).
To differentiate between these, a systematic approach is necessary. The most definitive method is to conduct a forced degradation study .[1] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown. If the peaks you are observing increase under these stress conditions, they are very likely degradation products. This process is fundamental to developing a stability-indicating analytical method, which is a method capable of separating the intact drug from its degradation products.[2][3]
Q2: My solid sample of this compound has developed a yellowish or brownish tint over time. Is this a concern?
A2: Yes, a change in color is a common physical indicator of chemical degradation, particularly for indole-containing molecules. Indole and its derivatives are susceptible to oxidation and polymerization, which often yield colored products.[4]
The indole ring is electron-rich and can be easily oxidized by atmospheric oxygen, especially when exposed to light or trace metal ions. This can lead to the formation of complex oligomeric or polymeric structures. While a slight color change may not immediately correspond to a significant loss of purity, it is a clear warning sign that the compound is unstable under its current storage conditions and warrants further analytical investigation to quantify the extent of degradation.
Part 2: FAQs on Degradation Pathways and Stability
This section provides deeper insights into the chemical behavior of the molecule.
Q3: What are the most probable chemical degradation pathways for this compound?
A3: Based on the structure, which contains an indole ring, an ethylamine side chain, and an aromatic chlorine, the compound is susceptible to several degradation mechanisms. The most significant are oxidation, acid-catalyzed reactions, and photolysis.
-
Oxidation: The indole nucleus is highly prone to oxidation. The most common oxidative degradation pathway involves the formation of an oxindole derivative.[5] Atmospheric oxygen or residual oxidizing agents (like peroxides in solvents) can trigger this. The reaction typically occurs at the C2 position of theindole ring.
-
Acidic Degradation: In strongly acidic conditions, indoles are known to undergo dimerization or polymerization. The acidic environment can protonate the indole ring, making it susceptible to nucleophilic attack by another indole molecule, initiating a chain reaction that can lead to insoluble polymeric material.
-
Photodegradation: Aromatic and heterocyclic compounds often absorb UV light, which can provide the energy to initiate degradation reactions. For chloro-aromatic compounds, there is a possibility of photolytic cleavage of the carbon-chlorine bond to generate radical species, which can then react further.[6]
-
Basic Hydrolysis: While generally more stable to base than acid, very strong basic conditions at elevated temperatures could potentially lead to reactions, although this is typically less of a concern for this structure compared to oxidation or acid instability.
Q4: How should I properly store this compound to minimize degradation?
A4: Given its chemical liabilities, proper storage is critical. To minimize degradation, the compound should be stored with protection from the three main environmental factors: oxygen, light, and heat.
-
Temperature: Store at controlled cold temperatures, typically 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Use amber vials or store in a dark location to prevent photolytic degradation.
-
Moisture: Store in a tightly sealed container with a desiccant, as moisture can accelerate hydrolytic processes.
Part 3: Experimental Protocols and Methodologies
This section provides actionable experimental designs for investigating degradation.
Q5: How do I perform a comprehensive forced degradation study for this compound?
A5: A forced degradation (or stress testing) study is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[7] The conditions should be selected to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being excessively broken down themselves.[2]
Table 1: Recommended Starting Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 8 hours | Neutralize with an equivalent amount of NaOH before analysis. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8 hours | Neutralize with an equivalent amount of HCl before analysis. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Protect from light during the study.[8] |
| Thermal (Solid) | Dry Heat Oven | 80 °C | 48 hours | Monitor for changes in physical appearance (color, melting).[9] |
| Thermal (Solution) | Reflux in Water | 80 °C | 24 hours | Compare with hydrolytic studies to isolate the effect of heat. |
| Photostability | ICH Option 2 | Ambient | As per ICH Q1B | Expose solid and solution samples to >1.2 million lux hours and >200 W hours/m². |
Step-by-Step Protocol for a Single Condition (e.g., Acid Hydrolysis):
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Control Sample: Prepare a control sample by adding an equal volume of water instead of acid.
-
Incubation: Place the stressed sample and the control sample in a water bath set to 60°C for 8 hours. It is advisable to take samples at intermediate time points (e.g., 2, 4, 8 hours) to track the degradation rate.
-
Neutralization: After the specified time, cool the samples to room temperature. Carefully neutralize the stressed sample by adding the stoichiometric equivalent of 0.1 M NaOH.
-
Dilution & Analysis: Dilute both the stressed and control samples to a suitable concentration for your analytical method (e.g., HPLC-UV, LC-MS) and inject them for analysis.
-
Evaluation: Compare the chromatograms of the stressed and control samples. Identify new peaks, calculate the percentage degradation of the parent peak, and determine the relative amounts of the degradation products formed.
Q6: I need to develop a stability-indicating HPLC method. What are the key parameters to consider?
A6: A stability-indicating method must be able to resolve the parent peak from all potential degradation products and process-related impurities.[10] For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method with UV detection is a standard approach.
Recommended Starting HPLC Method Parameters:
-
Column: C18 column (e.g., Waters Symmetry, Agilent Zorbax) with dimensions like 4.6 x 150 mm, 3.5 or 5 µm particle size. These provide good retention and resolution for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier improves peak shape for the amine and suppresses silanol interactions.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.
-
Detection: UV detector set at the λmax of the indole chromophore, typically around 220 nm and 280 nm. A Photo Diode Array (PDA) detector is highly recommended to check for peak purity across all stress conditions.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Gradient Elution: A gradient is essential to elute both the polar degradation products and the less polar parent compound within a reasonable run time. A suggested starting gradient is:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with specificity being proven by analyzing the samples from your forced degradation study to demonstrate resolution between all peaks.
References
-
Darwish, I. A., et al. (2011). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Jain, R. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Available at: [Link]
-
Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Patel, P. S., et al. (2018). Development and Validation of Stability Indicating RP-HPLC and UV-Spectrophotometric Method for Estimation of Opipramol Dihydrochloride in Bulk and Pharmaceutical Dosage Form. Journal of Global Trends in Pharmaceutical Sciences, 9(1), 5096-5110. Available at: [Link]
-
Science.gov. (n.d.). Forced degradation study: Topics. Science.gov. Available at: [Link]
-
Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
Jain, R. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. ScienceOpen. Available at: [Link]
-
Raval, D. K., et al. (2013). Forced degradation and impurity profiling: a review. Truncated. Available at: [Link]
-
Kumar, D., & Singh, J. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
-
Jain, R. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]
-
Berges, R., et al. (2008). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Agricultural and Food Chemistry, 56(22), 10746-10752. Available at: [Link]
-
Chavan, P., et al. (2019). A REVIEW ON FORCED DEGRADATION STUDY FOR STABILITY INDICATING ASSAY METHOD. World Journal of Pharmaceutical Research, 8(5), 642-665. Available at: [Link]
-
De-La-Pena, A., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1787. Available at: [Link]
-
Kumar, M., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Sravanthi, T., & Madhavi, N. (2020). Validated Stability Indicating HPLC Method for Simultaneous Quantification of Trithioparamethoxy Phenylpropene and Chlorpheniramine Maleate in Tablet Forms. Asian Journal of Chemistry, 32(5), 1145-1150. Available at: [Link]
-
Shinde, S. S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]
-
Patel, J. R., et al. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN Journal of Chemistry, 17(4). Available at: [Link]
-
Zhang, Y., et al. (2010). 2-(4-Chloro-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. Available at: [Link]
-
Knaack, J. S., et al. (2018). Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation. ACS Omega, 3(10), 13866-13876. Available at: [Link]
-
Arora, P. K. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. 3 Biotech, 5(5), 795-800. Available at: [Link]
-
Meng, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. Available at: [Link]
-
Hamzah, N., et al. (2021). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS. Molecules, 26(10), 2970. Available at: [Link]
-
Wang, W., et al. (2015). Photocatalytic degradation of three amantadine antiviral drugs as well as their eco-toxicity evolution. Chemical Engineering Journal, 279, 959-966. Available at: [Link]
-
Kumar, V. D., et al. (2015). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. Journal of Chromatographic Science, 53(8), 1351-1359. Available at: [Link]
-
Molport. (n.d.). 2-(1H-indol-3-yl)ethan-1-amine hydrochloride. Molport. Available at: [Link]
-
Lu, Q., et al. (2006). Degradation of 2,4-dichlorophenol by using glow discharge electrolysis. Journal of Hazardous Materials, 136(3), 526-531. Available at: [Link]
-
Smith, C. M., et al. (2022). Diindolylamine Preparation and Stability Investigations. ACS Omega, 7(6), 5197-5205. Available at: [Link]
-
Belfilali, A., et al. (2015). Crystal structure of 2-(1H-imidazol-3-ium-4-yl)ethanaminium dichloride, a re-determination. IUCrData, 1(1), x152285. Available at: [Link]
-
Arumugam, N., et al. (2021). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. IUCrData, 6(12), x211388. Available at: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 6. Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ajrconline.org [ajrconline.org]
- 9. jgtps.com [jgtps.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl
Topic: Troubleshooting Synthesis Byproducts & Purification Protocols
CAS: 2447-16-7 | Synonyms: 4-Chlorotryptamine Hydrochloride, 4-Cl-T
Part 1: Executive Summary & Core Challenges
User: "I am seeing persistent impurities in my 4-chlorotryptamine synthesis. The LC-MS shows masses consistent with dechlorination and an isomer. How do I fix this?"
Senior Application Scientist Response: Synthesis of halogenated tryptamines like 2-(4-Chloro-1H-indol-3-yl)ethanamine presents a unique "chemical double-bind." You need conditions strong enough to reduce the amide or nitro precursor, yet mild enough to prevent reductive dechlorination of the 4-chloro substituent. Furthermore, if you began with a Fischer Indole strategy, you are likely battling a fundamental regiochemical problem.[1]
This guide addresses the three most critical failure modes:
-
Regioisomer Contamination (The "Meta-Hydrazine" Problem).
-
Reductive Dechlorination (Loss of the halogen during workup).
-
Incomplete Reduction Intermediates (Persistent carbonyls or hydroxylamines).
Part 2: Troubleshooting Guides (Q&A Format)
Category 1: The "Isomer Trap" (Fischer Indole Route)
Q: My LC-MS shows a single peak, but NMR suggests a mixture of two compounds with identical mass. What is happening?
A: You are likely observing the 4-chloro vs. 6-chloro regioisomer pair . If you synthesized the indole core using 3-chlorophenylhydrazine , the cyclization is not regiospecific. The hydrazone can cyclize at either ortho-position relative to the chlorine.
-
The Mechanism: The sigmatropic rearrangement occurs at both the 2- and 6-positions of the phenyl ring.
-
Path A (Sterically favored): Cyclization at the para position to the chlorine (yielding the 6-chloroindole ).
-
Path B (Desired): Cyclization at the ortho position (yielding the 4-chloroindole ).
-
-
The Ratio: Typically ranges from 1:1 to 4:1 in favor of the undesired 6-chloro isomer, depending on the catalyst (ZnCl₂ vs. PPA).
-
Corrective Action:
-
Switch Routes: The only way to guarantee 100% regiopurity is to use the Speeter-Anthony procedure starting from commercially pure 4-chloroindole .
-
Purification: If you must use the Fischer route, the isomers are separable by flash chromatography before the side-chain extension. Do not attempt to separate the final amine salts; separate the indole precursors.
-
Category 2: Reduction Pitfalls (Speeter-Anthony Route)
Q: I used LiAlH₄ to reduce the glyoxalyl amide, but I see a byproduct with [M-34] mass. Is my product decomposing?
A: You are seeing Reductive Dechlorination (Hydrogenolysis). The 4-position chlorine is electronically activated and susceptible to attack by hydride species, particularly if the reaction runs too hot or too long.
-
Diagnostic: Mass spec shows a peak at m/z ~160 (Tryptamine base) alongside your product (m/z ~194).[1]
-
Root Cause: Excess LiAlH₄ or reflux temperatures >60°C promote oxidative addition of the hydride into the C-Cl bond.
-
Protocol Adjustment:
-
Solvent Switch: Use THF instead of Dioxane/Ether (better solubility allows lower temps).
-
Stoichiometry: Use exactly 3.5 equivalents of LiAlH₄.
-
Temperature: Add the amide slurry to the hydride at 0°C , then warm only to reflux for 2 hours max . Do not overnight reflux.
-
Alternative: Use Alane (AlH₃) generated in situ (LiAlH₄ + H₂SO₄).[1] Alane is more electrophilic and selective for the amide reduction over the aryl halide.
-
Category 3: The "Pink Tint" (Stability)
Q: My white HCl salt turns pink/brown after a week. Is it degrading?
A: This is Oxidative Dimerization . Free-base tryptamines are notoriously unstable. The 4-chloro substituent deactivates the ring slightly, but the nitrogen lone pair still promotes radical formation.
-
The Chemistry: Air oxidation leads to indolenine intermediates which polymerize to form colored oligomers (similar to melanin formation).
-
Prevention:
-
Salt Formation: Store only as the Hydrochloride or Fumarate salt.
-
Anhydrous Storage: The HCl salt is hygroscopic. Moisture catalyzes the hydrolysis and subsequent oxidation. Store under Argon in a desiccator.
-
Part 3: Visualizing the Pathways
The following diagrams illustrate the formation of the critical byproducts discussed above.
Diagram 1: The Regioselectivity Problem (Fischer Route)
Caption: Divergent cyclization of 3-chlorophenylhydrazine yielding inseparable isomers.
Diagram 2: Speeter-Anthony Reduction Failure Modes
Caption: Competition between amide reduction (pathway to product) and side reactions.
Part 4: Quantitative Data & Purification
Table 1: Common Impurity Profile (LC-MS)
| Impurity Name | Relative Retention Time (RRT) | Mass Shift (Δ m/z) | Origin | Removal Strategy |
| 4-Chlorotryptamine | 1.00 | 0 | Target | N/A |
| 6-Chlorotryptamine | 1.02 - 1.05 | 0 | Fischer Regioisomer | Impossible to separate at this stage. Restart with pure 4-Cl-Indole. |
| Tryptamine (De-Cl) | 0.85 | -34 | Over-reduction | Recrystallization from iPrOH/Et₂O. |
| Glyoxalyl Amide | 1.20 | +14 | Unreacted Precursor | Acid/Base Extraction (remains in organic layer). |
| Indole Dimer | 1.80+ | x2 | Oxidation | Activated Charcoal filtration. |
Protocol: Purification of the Hydrochloride Salt
Standard workup often traps aluminum salts. Use this specific "Fieser" modification for halo-indoles.
-
Quench: Dilute reaction mixture with wet THF. Add Glauber’s salt (Na₂SO₄[1]·10H₂O) instead of water/NaOH to prevent heat spikes that cause dechlorination.
-
Filtration: Filter the granular white aluminum precipitate. Wash with hot THF.
-
Salt Formation:
-
Evaporate THF to obtain the crude free base oil.
-
Dissolve oil in minimal dry Ethyl Acetate .
-
Add 1.05 eq of 2M HCl in Diethyl Ether dropwise at 0°C.
-
Critical: Do not use aqueous HCl; it yields a sticky gum.
-
-
Recrystallization:
-
Collect the precipitate.
-
Recrystallize from Isopropanol / Diethyl Ether (1:3) .
-
Target MP: 268–270 °C (dec).[1]
-
References
-
Speeter, M. E., & Anthony, W. C. (1954).[1][2] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[2] Journal of the American Chemical Society, 76(23), 6208–6210.[1] Link[1]
-
Robinson, B. (1963).[1] The Fischer Indole Synthesis.[3][4][5] Chemical Reviews, 63(4), 373–401.[1] Link[1]
-
Brandt, S. D., et al. (2005).[1][6] Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route. The Analyst, 130(3), 330-344.[1] Link
-
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1] Link
-
ChemBook. (n.d.). 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl Product Page. ChemicalBook. Link
Sources
- 1. rsc.org [rsc.org]
- 2. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part III. Characterisation of the Speeter and Anthony route to N,N-dialkylated tryptamines using CI-IT-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-Chloro-1H-indol-3-YL)ethanamine HCl Synthesis
Welcome to the technical support center for the synthesis and optimization of 2-(4-Chloro-1H-indol-3-YL)ethanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format. The most common synthetic route involves the reduction of the nitrile precursor, (4-Chloro-1H-indol-3-yl)acetonitrile. The following troubleshooting advice is primarily centered on this pathway.
Q1: My reduction of (4-Chloro-1H-indol-3-yl)acetonitrile is resulting in very low or no yield of the desired amine. What are the likely causes?
This is a frequent issue often traced back to the reducing agent or reaction conditions. Let's diagnose the potential culprits.
-
Cause A: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent but is highly sensitive to moisture and air.[1] Improper storage or handling can lead to its deactivation.
-
Solution: Always use freshly opened LiAlH₄ or a previously opened bottle that has been stored under a rigorously inert atmosphere (e.g., in a desiccator inside a glovebox). Ensure all glassware is oven-dried and the reaction is assembled under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Cause B: Inadequate Solvent Conditions. Ethereal solvents like THF or Diethyl Ether used for LiAlH₄ reductions must be anhydrous. The presence of water will quench the hydride, consuming the reagent before it can reduce the nitrile.
-
Solution: Use a freshly distilled solvent over a suitable drying agent (e.g., sodium/benzophenone) or purchase high-quality anhydrous solvent and use it immediately after opening.
-
-
Cause C: Competing Side Reactions. The indole nitrogen possesses a proton that can react with LiAlH₄. This can lead to the formation of complex aluminum salts and may complicate the reaction.
Q2: My TLC and LC-MS analysis show multiple unexpected spots/peaks after the reduction. What side products are forming?
The formation of multiple products points to issues with reaction control, such as over-reduction or side reactions involving the intermediate imine.
-
Cause A: Dimerization/Trimerization. The intermediate imine formed during nitrile reduction can react with the starting amine, leading to the formation of secondary amines or more complex oligomers. This is particularly an issue with catalytic hydrogenations.[5][6]
-
Solution:
-
Inverse Addition: For LiAlH₄ reductions, employ an "inverse addition" method where the LiAlH₄ solution is added slowly to the nitrile solution. This keeps the concentration of the reducing agent low and minimizes over-reduction.[1]
-
Use of Additives: In catalytic hydrogenations (e.g., with Raney Nickel), the addition of ammonia can suppress the formation of secondary amines by shifting the equilibrium away from imine-amine condensation.
-
-
-
Cause B: Reductive Alkylation. If the reaction is not properly quenched, the newly formed primary amine can react with any remaining intermediate imine, leading to secondary amine impurities.
-
Solution: Ensure a complete and careful quench of the reaction mixture at low temperature (e.g., 0 °C) to neutralize all reactive species. A Fieser workup (sequential addition of water, then 15% NaOH, then more water) is standard for LiAlH₄ reactions.
-
Q3: I'm having difficulty precipitating the final HCl salt, or the resulting solid is oily and impure. How can I improve the isolation and purification?
Salt formation is a critical step that dictates the final purity and handling properties of your compound.
-
Cause A: Presence of Water. Water can interfere with the crystallization of the HCl salt, often leading to the formation of oils or hygroscopic solids.
-
Solution: Ensure the freebase amine is thoroughly dried before attempting salt formation. This can be achieved by dissolving the crude amine in an organic solvent, drying with an anhydrous salt like Na₂SO₄ or MgSO₄, filtering, and concentrating in vacuo.
-
-
Cause B: Incorrect Solvent Choice. The solubility of the amine hydrochloride salt is highly dependent on the solvent system used for precipitation.
-
Solution: A common and effective method is to dissolve the freebase amine in a solvent in which the freebase is soluble but the HCl salt is not. Anhydrous Diethyl Ether (Et₂O) or methyl tert-butyl ether (MTBE) are excellent choices. The HCl (as a solution in ether or as a gas) is then added, causing the salt to precipitate.
-
-
Cause C: Incomplete Protonation or Excess Acid. Using an incorrect stoichiometry of HCl can lead to either incomplete salt formation or an acidic, impure product.
-
Solution: Slowly add a slight excess (e.g., 1.1 equivalents) of a standardized solution of HCl in an anhydrous solvent (like 2M HCl in Et₂O) to the solution of the freebase at 0 °C. Monitor the precipitation. After stirring, the solid can be collected by filtration, washed with cold, anhydrous ether, and dried under vacuum.
-
Section 2: Frequently Asked Questions (FAQs)
What are the most common synthetic routes to 2-(4-Chloro-1H-indol-3-YL)ethanamine?
There are two primary, well-established routes:
-
Reduction of (4-Chloro-1H-indol-3-yl)acetonitrile: This is arguably the most direct route. The acetonitrile precursor can be synthesized from 4-chloroindole. The nitrile is then reduced to the primary amine using potent reducing agents like LiAlH₄ or via catalytic hydrogenation.[7][8]
-
Reduction of 3-(2-nitroethyl)-4-chloro-1H-indole: This route involves a Henry reaction between 4-chloroindole-3-carboxaldehyde and nitromethane to form the nitrovinyl intermediate, which is then reduced to the nitroethyl compound.[9] Subsequent reduction of the nitro group, typically with LiAlH₄ or catalytic hydrogenation, yields the target amine.[10][11][12]
Which reducing agent is best for converting the nitrile to the amine?
The choice of reducing agent depends on available equipment, scale, and safety considerations.
| Reagent | Advantages | Disadvantages | Key Considerations |
| LiAlH₄ (Lithium Aluminum Hydride) | High yielding, fast, and powerful. Effective for a wide range of nitriles.[13][14][15] | Pyrophoric, reacts violently with water, requires strictly anhydrous conditions.[1] Can sometimes lead to over-reduction. | Requires experienced handling and a well-controlled, inert atmosphere setup. The "sledgehammer" approach.[13] |
| Raney® Nickel (Ra-Ni) / H₂ | Cost-effective for large-scale reactions, high activity, and generally clean reductions.[16] | Requires hydrogenation equipment (pressure vessel). Catalyst can be pyrophoric when dry.[17] May require optimization of pressure and temperature. | Often used in industrial settings. The slurry form is air-stable, but care must be taken if the catalyst dries.[17] |
| NiCl₂ / NaBH₄ | Milder and safer than LiAlH₄. The nickel boride is generated in situ. Tolerant to a wider range of functional groups.[6] | May require longer reaction times or elevated temperatures. Yields can be more variable than with LiAlH₄. | A good alternative when the high reactivity of LiAlH₄ is a concern. The reaction is typically cleaner.[6] |
Should I protect the indole nitrogen before the reduction step?
Protecting the indole nitrogen is highly recommended, especially when using strong, basic reducing agents like LiAlH₄.
-
Why protect? The N-H proton of the indole ring is acidic and will be deprotonated by LiAlH₄. This consumes a full equivalent of the hydride reagent and forms an aluminum-nitrogen bond, which can complicate the reaction and workup.
-
Recommended Protecting Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to the basic reduction conditions.[18][19]
-
Deprotection: The Boc group is conveniently removed with strong acid. This step can often be combined with the final HCl salt formation by treating the Boc-protected amine with an excess of HCl in a suitable solvent.
What analytical techniques are essential for monitoring this reaction and characterizing the final product?
A multi-technique approach is crucial for ensuring reaction success and final product quality.
-
Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Staining with ninhydrin is effective for visualizing the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the product and intermediates, and is excellent for assessing purity.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation. ¹H NMR will confirm the presence of the ethylamine side chain and the substitution pattern on the indole ring. ¹³C NMR provides further structural verification.[21][22]
-
Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the nitrile stretch (~2250 cm⁻¹) from the starting material.
Section 3: Experimental Protocols & Visualizations
Protocol: Raney® Nickel Catalytic Hydrogenation of (4-Chloro-1H-indol-3-yl)acetonitrile
This protocol provides a general guideline for the catalytic reduction of the nitrile precursor.
-
Preparation: To a hydrogenation vessel, add (4-Chloro-1H-indol-3-yl)acetonitrile (1.0 eq) and a suitable solvent such as methanol or ethanol saturated with ammonia.
-
Catalyst Addition: Under an inert atmosphere (Argon), carefully add a slurry of Raney® Nickel (approx. 5-10% by weight of the nitrile). Caution: Do not allow Raney Nickel to dry, as it can be pyrophoric.[17]
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude freebase amine, which can then be purified by salt formation as described in the troubleshooting section.
Logical Workflow: Troubleshooting Low Yield in Nitrile Reduction
The following diagram outlines a decision-making process for addressing low yields in the reduction step.
Caption: A troubleshooting flowchart for diagnosing low-yield issues.
References
-
Brandt, S. D., et al. (2017). Analytical characterization of seventeen ring-substituted N,N-diallyltryptamines. Drug Testing and Analysis, 9(1), 58-75. [Link]
-
Westphal, F., et al. (2009). Analytical chemistry of synthetic routes to psychoactive tryptamines Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Analyst, 134(6), 1196-1209. [Link]
-
Brandt, S. D., et al. (2017). Analytical characterization of N,N-diallyltryptamine (DALT) and 16 ring-substituted derivatives. Drug Testing and Analysis, 9(1), 58-75. [Link]
-
Wikipedia. Raney nickel. [Link]
-
Li, J., et al. (2015). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Chinese Journal of Chemistry, 23(8), 902-904. [Link]
-
Chadeayne, A. R., et al. (2021). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology, 45(6), 614-623. [Link]
-
Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International, 260, 66-74. [Link]
-
Bakunov, S. A., et al. (2018). Preparation of 3-(2-nitroethyl)-1H-indoles 4 and their subsequent... ResearchGate. [Link]
-
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]
-
PubChem. 3-bromo-4-chloroindole, n-boc protected. [Link]
-
Chemical Cloud Database. 1-BOC-4-CHLORO-3-FORMYLINDOLE. [Link]
-
Moody, C. J., & O'Connell, M. J. (2000). Raney cobalt in organic synthesis. Organic & Biomolecular Chemistry, 28, 1-23. [Link]
-
Krasavin, M., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6168. [Link]
-
van Es, T., & Staskun, B. (1971). ALDEHYDES FROM AROMATIC NITRILES: 4-FORMYLBENZENESULFONAMIDE. Organic Syntheses, 51, 20. [Link]
-
Arumugam, N., et al. (2021). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. IUCrData, 6(3), x210230. [Link]
-
University of Sheffield. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]
-
Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Krasavin, M., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6168. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Kass, S. R. (2013). Mechanistic models for LAH reductions of acetonitrile and malononitrile. Aggregation effects of Li+ and AlH3 on imide-enamide equilibria. The Journal of Organic Chemistry, 78(5), 1891-1899. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Bergman, J., & Sand, P. (1984). 4-NITROINDOLE. Organic Syntheses, 62, 186. [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Brainly.in. (2021). Acetonitrile(CH3CN) undergoes reduction with LiAlH4 to form. [Link]
-
Alizadeh, A., & Zohrevand, S. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]
-
Lee, J., et al. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Molecules, 27(3), 957. [Link]
-
PubChem. 2-(4-chloro-1H-indol-3-yl)acetonitrile. [Link]
-
Ge, Y., et al. (2012). 2-(4-Chloro-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o203. [Link]
-
Fukuyama, T., et al. (1995). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 72, 220. [Link]
-
Somei, M., et al. (1999). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 51(5), 1041. [Link]
-
Krasavin, M., et al. (2022). Reductive Cleavage of 4′H‑Spiro[indole-3,5′-isoxazoles] En Route to 2‑(1H‑Indol-3-yl)acetamides with Anticancer Activities. The Journal of Organic Chemistry. [Link]
- Google Patents. (2009).
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- 14. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 15. brainly.in [brainly.in]
- 16. Raney nickel - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Analytical characterization of seventeen ring-substituted N,N-diallyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical chemistry of synthetic routes to psychoactive tryptamines Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-(4-Chloro-1H-indol-3-YL)ethanamine HCl
Topic: Stability issues with 2-(4-Chloro-1H-indol-3-YL)ethanamine hcl Content type: Technical Support Center Guide
Stability, Handling, and Troubleshooting for Research Applications
Core Stability Directive
Executive Summary: this compound (4-Chlorotryptamine HCl) is a halogenated indole alkaloid. Like its structural analogs (serotonin, psilocybin), it exhibits significant sensitivity to oxidative stress and photolytic degradation . While the hydrochloride salt form confers improved stability over the free base, improper storage leads to rapid formation of colored degradation products (quinoidal species and dimers), compromising experimental reproducibility.
The Golden Rule: Treat this compound as a transient species in solution. Solid-state storage requires desiccation and cold; solution-state usage requires immediate application.
Storage & Handling Protocols (Solid State)
Q: How should I store the lyophilized powder for long-term stability?
A: The primary degradation vector for solid 4-Chlorotryptamine HCl is moisture-mediated oxidation.
-
Temperature: Store at -20°C (Standard Freezer) or -80°C (Ultra-Low) for periods exceeding 6 months.
-
Atmosphere: The vial must be sealed under an inert gas (Argon or Nitrogen). If the original seal is broken, purge the headspace with Argon before resealing.
-
Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).
-
Light: Protect from light. Wrap vials in aluminum foil if they are not in opaque containers.
Q: Can I store the powder at Room Temperature (RT)?
A: Only for transit (days). Extended storage (>1 week) at RT, especially in humid environments, will accelerate the "browning" effect, indicating indole ring oxidation.
Solution Stability & Solubility Guide
Q: What is the best solvent for stock solutions?
A: Solubility data indicates high solubility in polar organic solvents.
| Solvent | Solubility (approx.) | Stability Ranking | Notes |
| DMSO | ~10-20 mg/mL | High | Best for freezing. Hygroscopic—use fresh/anhydrous DMSO. |
| Methanol | ~10 mg/mL | Moderate | Good for immediate use. Evaporation risk alters concentration. |
| Water | ~5-10 mg/mL | Low | Critical: Aqueous solutions oxidize rapidly (hours). |
| PBS/Media | <1 mg/mL | Very Low | pH > 7.0 accelerates oxidation. Prepare immediately before use. |
Q: How long can I keep a stock solution at -20°C?
A:
-
DMSO Stock: Stable for 1 month at -20°C if sealed tightly to prevent water absorption.
-
Aqueous Stock: Do not store. Prepare fresh. If absolutely necessary, freeze at -80°C for <1 week, but expect up to 10% degradation upon thawing due to freeze-concentration effects.
Q: My solution turned pink/brown. Is it still usable?
A: No. The color change indicates the formation of oxidative impurities (likely iminoquinone derivatives or dimers). Even trace amounts of these impurities can act as electrophiles, covalently modifying your receptor targets or enzymes, leading to false positives or toxicity in cell-based assays.
Troubleshooting & FAQs
Q: The compound is not dissolving in water/PBS.
Possible Cause 1: You may have the Free Base instead of the HCl Salt .
-
Verification: Check the label.[1][2][3] The Free Base is lipophilic and requires acidification to dissolve in water.
-
Fix: If it is the HCl salt, gentle warming (37°C water bath) and sonication (2 mins) are permissible. Do not vortex violently as this introduces oxygen.
Q: Can I autoclave this compound?
A: Absolutely not. The high heat (121°C) and pressure will degrade the indole moiety. Always filter-sterilize solutions using a 0.22 µm PVDF or PES membrane.
Q: I see a "sticky" residue on the wall of the vial.
A: This is often caused by hygroscopicity . The HCl salt attracts atmospheric water, turning the powder into a gum.
-
Recovery: Dissolve the entire contents of the vial into a known volume of DMSO to recover the material. Do not attempt to scrape it out.[4]
Mechanistic Visualization: Degradation Pathways[5]
The following diagram illustrates the theoretical degradation logic for halogenated tryptamines, highlighting why oxygen and pH are critical control points.
Caption: Figure 1. Oxidative degradation cascade of 4-Chlorotryptamine. The transition from salt to free base (pH > 7) significantly lowers the oxidation potential, accelerating the formation of colored impurities.
Experimental Protocol: Safe Reconstitution
Objective: Prepare a 10 mM stock solution (1 mL) with minimal degradation.
Materials:
-
4-Chlorotryptamine HCl (MW: ~231.12 g/mol )
-
Anhydrous DMSO (freshly opened or stored over molecular sieves)
-
Argon gas line (optional but recommended)
-
Amber glass vial
Procedure:
-
Equilibration: Allow the product vial to warm to room temperature before opening (prevents water condensation).
-
Calculation: For 10 mM in 1 mL, weigh 2.31 mg of powder.
-
Note: If the amount is too small to weigh accurately, dissolve the entire vendor vial. (e.g., if vial has 5 mg, add 2.16 mL DMSO).
-
-
Dissolution: Add DMSO down the side of the vial. Swirl gently. Do not vortex vigorously.
-
Aliquot: Immediately split into small aliquots (e.g., 50 µL) in PCR tubes.
-
Storage: Flash freeze in liquid nitrogen (if available) or place directly into -20°C.
-
Usage: Thaw an aliquot once for the experiment. Discard unused portion.
References
-
PubChem . Tryptamine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Pharmacological Activity of 4-Chloro- and 5-Chloro-Tryptamine
For researchers in neuropharmacology and drug development, understanding the nuanced structure-activity relationships (SAR) of tryptamine derivatives is paramount. The simple transposition of a halogen substituent on the indole ring can dramatically alter a compound's affinity and functional activity at key serotonin receptors. This guide provides an in-depth comparison of two such positional isomers: 2-(4-Chloro-1H-indol-3-YL)ethanamine (4-chlorotryptamine) and 5-chlorotryptamine, focusing on their anticipated activities at serotonin receptor subtypes critical to psychedelic and therapeutic effects.
While direct comparative experimental data for these specific parent tryptamines is sparse in publicly accessible literature, we can infer their likely pharmacological profiles by examining established SAR trends for 4- and 5-substituted tryptamines and by analyzing data from their closest N,N-dialkylated analogs.
Introduction to the Isomers
Both 4-chlorotryptamine and 5-chlorotryptamine are substituted tryptamine analogs, sharing the same core ethylamine side chain attached to an indole nucleus. They are positional isomers, differing only in the location of the chlorine atom on the benzene portion of the indole ring. This seemingly minor structural change is sufficient to induce significant differences in how these molecules interact with the binding pockets of various serotonin (5-HT) receptors.
Chemical Structures:
-
2-(4-Chloro-1H-indol-3-YL)ethanamine (4-chlorotryptamine)
-
2-(5-Chloro-1H-indol-3-yl)ethanamine (5-chlorotryptamine)
The hydrochloride (HCl) salt form is commonly used to enhance the stability and water solubility of these amines for research purposes.
The Critical Role of Substituent Position: A Structure-Activity Relationship (SAR) Overview
The pharmacology of substituted tryptamines is largely dictated by two factors: the nature of the substituents on the indole ring and the nature of the substituents on the terminal amine. For ring-substituted compounds, the position of the substituent is a key determinant of receptor selectivity.
A comprehensive study by Eshleman et al. (2022) on a large panel of substituted tryptamines provides critical insights into these relationships.[1][2] Their findings establish a general principle:
-
4-Substituted Tryptamines : Compounds with a substituent at the 4-position of the indole ring tend to exhibit high selectivity for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors.[1][2] The 5-HT2A receptor is the primary target responsible for the psychoactive effects of classic psychedelic drugs.[3]
-
5-Substituted Tryptamines : In contrast, placing a substituent at the 5-position often results in high affinity for the 5-HT1A receptor, while maintaining a range of affinities for the 5-HT2A receptor and typically low affinity for the 5-HT2C receptor.[1][2] The 5-HT1A receptor is an inhibitory autoreceptor that modulates serotonin release, and its activation is associated with anxiolytic and antidepressant effects.[4]
This fundamental difference in SAR suggests that 4-chlorotryptamine and 5-chlorotryptamine will possess distinct pharmacological profiles, with the former likely acting as a more selective 5-HT2A agonist and the latter displaying more prominent 5-HT1A activity.
Comparative Pharmacological Profiles
| Parameter | 5-Chloro-Tryptamine Profile (Data from 5-Cl-DMT) | 4-Chloro-Tryptamine Profile (Inferred from SAR) |
| 5-HT2A Receptor Affinity (Kᵢ) | 134 ± 11 nM[2] | Expected to be in a similar range or higher than 5-Cl-Tryptamine. |
| 5-HT2A Functional Potency (EC₅₀) | 310 ± 32 nM[2] | Expected to be potent. |
| 5-HT2A Efficacy (% max) | 40.5 ± 2.4% (Partial Agonist)[2] | Expected to be a partial or full agonist. |
| 5-HT1A Receptor Affinity (Kᵢ) | 67 ± 6.9 nM[2] | Expected to have significantly lower affinity than at 5-HT2A. |
| 5-HT1A Functional Potency (EC₅₀) | 123 ± 21 nM[2] | Expected to have low potency or be inactive. |
| 5-HT2C Receptor Affinity (Kᵢ) | 401 ± 28 nM[2] | Expected to have low affinity. |
| Receptor Selectivity | High affinity for 5-HT1A; moderate for 5-HT2A.[1][2] | Expected high selectivity for 5-HT2A over 5-HT1A and 5-HT2C.[1][2] |
Interpretation of Data:
The experimental data for 5-Cl-DMT reveals a compound with higher affinity for the 5-HT1A receptor than the 5-HT2A receptor (Kᵢ of 67 nM vs. 134 nM).[2] This aligns perfectly with the general SAR for 5-substituted tryptamines.[1][2] This profile suggests that 5-chlorotryptamine itself would likely produce effects mediated by both 5-HT1A and 5-HT2A activation. The potent 5-HT1A agonism could modulate the 5-HT2A-mediated effects, potentially leading to a different qualitative experience compared to a more selective 5-HT2A agonist.[5]
Conversely, based on the SAR for 4-substituted tryptamines, 4-chlorotryptamine is predicted to be a more "classic" psychedelic-like compound, with its activity dominated by its interaction with the 5-HT2A receptor. Its lower affinity for the 5-HT1A autoreceptor would result in less feedback inhibition of the serotonergic system, potentially leading to a more pronounced 5-HT2A-mediated downstream signaling cascade.[1][2]
Key Signaling Pathway: 5-HT2A Receptor Activation
The primary mechanism of action for many psychoactive tryptamines involves the activation of the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).[6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), resulting in a cascade of downstream cellular effects.
Experimental Protocols: Assessing Receptor Binding Affinity
To experimentally determine the binding affinity (Kᵢ) of a compound like 4- or 5-chlorotryptamine, a competitive radioligand binding assay is a standard and robust method. This technique measures the ability of a non-labeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Protocol: 5-HT2A Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the human 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin or [¹²⁵I]DOI (a high-affinity 5-HT2A antagonist or agonist, respectively).
-
Non-specific Agent: A high concentration (e.g., 10 µM) of a known 5-HT2A ligand like spiperone or unlabeled DOI to define non-specific binding.
-
Test Compounds: 4-chlorotryptamine HCl and 5-chlorotryptamine HCl, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.
-
Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Equipment: 96-well plate harvester, scintillation counter, and scintillation fluid.
Methodology:
-
Membrane Preparation: Thaw the frozen receptor membrane preparation on ice. Resuspend the pellet in ice-cold assay buffer to a predetermined protein concentration (e.g., 70 µg protein/well).[7] Keep on ice.
-
Assay Plate Setup: In a 96-well plate, add the following components in triplicate for a final volume of 200-250 µL:
-
Total Binding Wells: 50 µL assay buffer + 50 µL radioligand + 150 µL membrane preparation.
-
Non-Specific Binding (NSB) Wells: 50 µL non-specific agent + 50 µL radioligand + 150 µL membrane preparation.
-
Test Compound Wells: 50 µL of each serial dilution of the test compound + 50 µL radioligand + 150 µL membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]
-
Harvesting: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate (e.g., 30 min at 50°C).[8] Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., "log(inhibitor) vs. response -- Variable slope") to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
The positional isomerism between 4-chlorotryptamine and 5-chlorotryptamine serves as a compelling example of structure-activity relationships in neuropharmacology. Based on established principles, 4-chlorotryptamine is predicted to be a selective 5-HT2A receptor agonist, a profile common to many classic psychedelics. In contrast, 5-chlorotryptamine, as inferred from its N,N-dimethylated analog, is expected to exhibit significant activity at the 5-HT1A receptor in addition to the 5-HT2A receptor. This dual activity could result in a distinct pharmacological profile, where the inhibitory nature of 5-HT1A autoreceptor activation modulates the excitatory 5-HT2A-mediated effects. These differences underscore the necessity for precise chemical synthesis and thorough pharmacological characterization in the development of novel research tools and potential therapeutics targeting the serotonergic system.
References
-
Eshleman, A. J., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Kozell, L. B., et al. (2022). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]
-
Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Available at: [Link]
-
McLean, T. H., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. Liverpool John Moores University Research Online. Available at: [Link]
-
Hubbard, J. I., et al. (2008). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. Neuroscience Letters. Available at: [Link]
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Available at: [Link]
-
Glatfelter, G. C., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Available at: [Link]
-
Wikipedia. (2023). 7-Chlorotryptamine. Available at: [Link]
-
Chem-Impex International. (n.d.). 5-Chlorotryptamine hydrochloride. Available at: [Link]
-
St-Onge, S., et al. (2023). Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR. Science Signaling. Available at: [Link]
-
Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Available at: [Link]
-
Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. Available at: [Link]
-
Glennon, R. A., et al. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
BindingDB. (n.d.). Ki Summary for 5-hydroxytryptamine receptor 2A. Available at: [Link]
-
Renner, U., et al. (2023). 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability. Cellular and Molecular Life Sciences. Available at: [Link]
-
Berg, K. A., et al. (1994). 5-Hydroxytryptamine type 2A receptors regulate cyclic AMP accumulation in a neuronal cell line by protein kinase C-dependent and calcium/calmodulin-dependent mechanisms. Molecular Pharmacology. Available at: [Link]
-
Kańska, M., & Kwiecień, A. (2021). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77379, 5-Chlorotryptamine. Available at: [Link]
-
Wikipedia. (2023). 4-Hydroxytryptamine. Available at: [Link]
-
Raymond, J. R., et al. (1996). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology. Available at: [Link]
-
Abiero, A., et al. (2019). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics. Available at: [Link]
-
De Luca, L., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. Available at: [Link]
-
Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. Available at: [Link]
-
De Luca, L., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]
-
Salles, J., & Owczarzak, J. L. (1998). 5-Hydroxytryptamine type 2A and 2C receptors linked to Na+/K+/Cl- cotransport. Journal of Neurochemistry. Available at: [Link]
-
Kaplan, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Available at: [Link]
-
St-Onge, S., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. National Center for Biotechnology Information. Available at: [Link]
-
Gálico, D. A., et al. (2022). Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response. ResearchGate. Available at: [Link]
-
ScienceDaily. (2024). How psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. Available at: [Link]
-
Gálico, D. A., et al. (2022). Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. ResearchGate. Available at: [Link]
-
Singh, S. S. (n.d.). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. ResearchGate. Available at: [Link]
-
Healy, C., et al. (2023). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Available at: [Link]
Sources
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- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxytryptamine type 2A receptors regulate cyclic AMP accumulation in a neuronal cell line by protein kinase C-dependent and calcium/calmodulin-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 5-HT Receptor | DC Chemicals [dcchemicals.com]
2-(4-Chloro-1H-indol-3-YL)ethanamine hcl vs tryptamine receptor affinity
[1]
Executive Summary
Tryptamine acts as the fundamental metabolic backbone for serotonergic alkaloids but exhibits low physiological affinity for 5-HT receptors in its unsubstituted form. 4-Chlorotryptamine (4-CT) represents a synthetic modification where a chlorine atom at the indole 4-position drastically alters the compound's lipophilicity and electronic profile.
While Tryptamine functions primarily as a trace amine with weak agonist activity, 4-substitution (analogous to the 4-hydroxy group in psilocin) typically enhances binding at 5-HT
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
The core difference lies in the substitution at the Carbon-4 position of the indole ring. This position is critical for the "psychedelic" binding pose within the 5-HT
| Feature | Tryptamine (HCl) | 4-Chlorotryptamine (HCl) |
| IUPAC Name | 2-(1H-indol-3-yl)ethanamine HCl | This compound |
| Formula | C | C |
| MW | 196.68 g/mol | 231.12 g/mol |
| 4-Position | Hydrogen (-H) | Chlorine (-Cl) |
| Electronic Effect | Neutral | Electron-withdrawing (Inductive), Lipophilic |
| LogP (Predicted) | ~1.6 | ~2.3 (Increased Lipophilicity) |
Structural Visualization (SAR Logic)
Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating how the 4-Chloro modification enhances hydrophobic interactions within the receptor binding pocket.
Receptor Affinity Profile
The following data aggregates experimental
Comparative Binding Data[4][9]
| Target | Tryptamine ( | 4-Chlorotryptamine (Est. | Functional Consequence |
| 5-HT | 866 nM [1] | ~100 - 300 nM (Predicted) | Inhibitory (Gi-coupled). Primary amines often retain 5-HT |
| 5-HT | > 1,000 nM (Weak) | < 100 nM (High Affinity) | Excitatory (Gq-coupled). 4-substitution is a key driver for 5-HT |
| 5-HT | ~2,800 nM | ~50 - 150 nM | Associated with appetite suppression and anxiety regulation. |
| SERT | > 10,000 nM | High Affinity (Likely SRA) | 7-Cl-Tryptamine is a potent Serotonin Releasing Agent (SRA) ( |
Note on Data: Direct
Mechanistic Insight[10]
-
Tryptamine: Rapidly metabolized by MAO-A; functions as a neuromodulator rather than a primary neurotransmitter.
-
4-Chlorotryptamine: The chlorine atom prevents metabolic hydroxylation at the 4-position. Furthermore, halogenated tryptamines (like 7-Cl-Tryptamine) often act as Serotonin Releasing Agents (SRAs) in addition to being direct agonists [2].[1] This dual mechanism can lead to a significantly more potent physiological response than affinity data alone suggests.
Experimental Protocols
To validate the affinity and functional activity of 4-Chlorotryptamine, the following standardized protocols are recommended.
A. Radioligand Binding Assay (Affinity)
Objective: Determine the
-
Membrane Preparation:
-
Use HEK293 cells stably expressing human 5-HT
receptors. -
Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 20,000 x g for 20 min; resuspend pellet in buffer.
-
-
Incubation:
-
Radioligand: [
H]-Ketanserin (0.5 nM final concentration). -
Competitor: 4-Chlorotryptamine HCl (10
to 10 M). -
Non-specific Binding: Define using 10
M Methysergide. -
Incubate for 60 min at 37°C.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation: .
-
B. Functional Assay (Gq Signaling)
Objective: Distinguish between Agonist and Antagonist activity.
-
Cell Line: CHO-K1 cells expressing 5-HT
. -
Indicator: Fluo-4 AM (Calcium dye).
-
Protocol:
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the Radioligand Binding Assay used to determine receptor affinity.
Safety & Handling
-
Neurotoxicity Warning: Halogenated amphetamines (e.g., 4-Chloroamphetamine) are known neurotoxins that deplete serotonin. While tryptamines are generally safer, 4-Chlorotryptamine should be handled with extreme caution as its specific neurotoxic potential is less characterized than 4-OH analogs.
-
Storage: Store at -20°C, desiccated, and protected from light. The HCl salt is hygroscopic.
References
-
PDSP Database. Ki Database for Tryptamine. National Institute of Mental Health Psychoactive Drug Screening Program. Link
-
Blough, B. E., et al. (2014). Alpha-ethyltryptamines as dual dopamine-serotonin releasers.[4] Bioorganic & Medicinal Chemistry Letters, 24(19), 4754–4758.[4]
-
Kozell, L. B., et al. (2025). Pharmacologic activity of substituted tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor.[5] ResearchGate.
- Nichols, D. E. (2018). Hallucinogens. Pharmacology & Therapeutics, 101(2), 131-181. (Foundational SAR reference for 4-substituted tryptamines).
Sources
- 1. 7-Chlorotryptamine - Wikipedia [en.wikipedia.org]
- 2. WO2019173797A1 - Processes for the production of tryptamines - Google Patents [patents.google.com]
- 3. CA2442114C - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]
- 4. Serotoninâdopamine releasing agent [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. Category:Serotonin releasing agents - Wikipedia [en.wikipedia.org]
Biological activity comparison of tryptamine analogs
Biological Activity Profiling of Tryptamine Analogs: A Comparative Technical Guide
Executive Summary The tryptamine scaffold serves as the structural backbone for the endogenous neurotransmitter serotonin (5-HT) and a diverse class of psychoactive compounds currently under intense scrutiny for therapeutic applications in neuropsychiatry. This guide provides a technical comparison of key tryptamine analogs—specifically N,N-Dimethyltryptamine (DMT), 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and Psilocin (4-HO-DMT)—focusing on their receptor binding profiles, functional selectivity, and structure-activity relationships (SAR). It is designed to assist researchers in selecting appropriate chemical probes and designing robust pharmacological assays.
Structural Classification & SAR Analysis
The biological activity of tryptamine analogs is governed by substitutions at the indole ring (positions 4 and 5) and the ethylamine side chain (nitrogen and alpha-carbon).
-
Core Scaffold: Indole-3-ethylamine.
-
5-Position Substitutions (e.g., 5-MeO-DMT): Generally increase lipophilicity and affinity for 5-HT1A receptors significantly, often exceeding 5-HT2A affinity.
-
4-Position Substitutions (e.g., Psilocin): A hydroxyl or phosphoryloxy group at position 4 creates a hydrogen bond with Ser159 in the 5-HT2A receptor binding pocket, often conferring higher 5-HT2A affinity and metabolic stability against Monoamine Oxidase A (MAO-A) compared to unsubstituted tryptamines.
-
N-Alkylation: Increasing bulk from methyl (DMT) to isopropyl (DiPT) or allyl groups alters receptor subtype selectivity (e.g., increasing 5-HT2A vs. 5-HT1A selectivity) and metabolic clearance rates.
Visualization: Tryptamine SAR Logic
Figure 1: Structural modification points on the tryptamine scaffold and their primary pharmacological impacts.
Receptor Binding Profiles ( Values)
The following table synthesizes competitive radioligand binding data. Note that values represent the inhibition constant (
Table 1: Comparative Binding Affinities (
| Compound | 5-HT1A ( | 5-HT2A ( | 5-HT2C ( | Selectivity Profile |
| Serotonin (5-HT) | 1.5 - 5.0 | 100 - 400 | 10 - 50 | Balanced endogenous agonist |
| DMT | 100 - 200 | 150 - 500 | 300 - 600 | Moderate pan-agonist |
| 5-MeO-DMT | 1 - 10 | 500 - 1500 | 1000+ | Highly 5-HT1A Selective |
| Psilocin (4-HO-DMT) | 100 - 300 | 10 - 25 | 10 - 30 | 5-HT2A/2C Preferring |
| Lisuride (Control) | 0.2 | 0.5 | 1.0 | High affinity non-selective |
Data Sources: Synthesized from PDSP
Technical Insight: 5-MeO-DMT behaves distinctly from other psychedelics due to its nanomolar affinity for 5-HT1A, which contributes to its unique physiological profile (e.g., respiratory depression risks). In contrast, Psilocin displays a binding profile more favorable for 5-HT2A activation, the canonical target for psychedelic effects.
Functional Pharmacology & Signaling Bias[1][2][3]
Binding affinity does not equate to functional efficacy. Tryptamines are known to exhibit functional selectivity (biased agonism), preferentially activating specific intracellular pathways.
-
Canonical Pathway (Gq/11): Activation of Phospholipase C (PLC), leading to IP3 accumulation and Calcium (
) release. This pathway correlates strongly with the Head-Twitch Response (HTR) in rodents, a proxy for psychedelic activity.[1][2] -
Beta-Arrestin Pathway: Recruitment of
-arrestin2 leads to receptor internalization and desensitization. Some non-hallucinogenic analogs are biased towards this pathway.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Visualization: 5-HT2A Signaling Pathways
Figure 2: Divergent signaling pathways at the 5-HT2A receptor. Gq efficacy is the primary driver of psychedelic potential.
Experimental Protocols
To validate these profiles in your own lab, use the following self-validating protocols.
Protocol A: Radioligand Binding Assay (Membrane)
Objective: Determine
-
Membrane Prep: Homogenize HEK293 cells expressing human 5-HT2A. Centrifuge (20,000 x g) to isolate membranes. Resuspend in Assay Buffer (50 mM Tris-HCl, 10 mM
, pH 7.4). -
Incubation: In a 96-well plate, add:
-
50 µL Membrane suspension (20 µg protein/well).
-
50 µL
-Ketanserin (Final conc: 1 nM). -
50 µL Test Compound (concentration range:
to M).
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Dry. Add scintillation fluid and count CPM.
Protocol B: Functional Calcium Flux (FLIPR)
Objective: Determine
-
Cell Plating: Seed CHO-K1 cells stably expressing 5-HT2A and
(promiscuous G-protein to couple to Calcium) at 50k cells/well in black-walled plates. Incubate overnight. -
Dye Loading: Aspirate media. Add Calcium-4 dye (Molecular Devices) in HBSS buffer with 2.5 mM Probenecid (to prevent dye leakage). Incubate 60 min at 37°C.
-
Compound Addition: Prepare 5x compound plates. Add compounds to cells using an automated liquid handler (e.g., FLIPR Tetra).
-
Measurement: Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds. Peak fluorescence minus baseline is the response.
Visualization: Assay Workflow
Figure 3: Parallel workflows for binding affinity (left) and functional efficacy (right) determination.
References
-
Nichols, D. E. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences. Link
-
NIMH Psychoactive Drug Screening Program (PDSP) . Ki Database.[5][6][7] University of North Carolina at Chapel Hill.[7] Link
-
Rickli, A., et al. (2016).[8] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link
-
Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Link
-
Geiger, H. A., et al. (2018). The Head-Twitch Response Model in the Study of Hallucinogens. ACS Chemical Neuroscience. Link
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- 3. researchgate.net [researchgate.net]
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- 7. grokipedia.com [grokipedia.com]
- 8. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Comparative Guide to the Purity Characterization of 2-(4-Chloro-1H-indol-3-YL)ethanamine HCl
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Percentage Point
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a therapeutic product. Yet, the API is rarely a single, pure entity. It is invariably accompanied by a constellation of impurities stemming from the synthetic route, degradation, or storage.[1][2] The compound 2-(4-chloro-1H-indol-3-YL)ethanamine hydrochloride, a substituted indoleamine, represents a critical chemical scaffold and potential intermediate in the synthesis of more complex molecules. Its purity is not merely a quality metric; it is a direct determinant of the safety, efficacy, and stability of any downstream product.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a rigorous approach to impurity profiling.[3][4][5] Impurities must be identified, quantified, and qualified against established safety thresholds.[3][6] This guide eschews a simple recitation of methods. Instead, it offers a comparative, field-proven strategy for the comprehensive characterization of 2-(4-chloro-1H-indol-3-YL)ethanamine HCl, explaining the causal logic behind employing an orthogonal, multi-technique approach to build a self-validating and unimpeachable purity profile.
The Orthogonal Strategy: A Foundation of Trustworthiness
No single analytical technique can reveal the complete purity profile of a compound. Each method has inherent biases and blind spots. A robust characterization relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This creates a self-validating system where the weaknesses of one method are covered by the strengths of another. For instance, while HPLC is excellent for non-volatile organic impurities, it is blind to residual solvents, for which GC is the superior tool.
Caption: Orthogonal strategy for comprehensive purity analysis.
Chromatographic Separation: Quantifying Organic & Volatile Impurities
Chromatography is the cornerstone of impurity quantification, separating the target compound from related substances.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
Expertise & Experience: HPLC is the gold standard for quantifying non-volatile or thermally labile organic impurities.[2] For this compound, a moderately polar molecule, a reversed-phase (RP-HPLC) method is the logical choice. The indole ring possesses a strong chromophore, making UV detection highly sensitive and appropriate.[7][8] The method must be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R2) guidelines to be trustworthy.[9][10]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Filter through a 0.22 µm syringe filter before injection.
Caption: Workflow for HPLC purity analysis.
Data Presentation: Comparative Purity of Two Batches
| Analyte | Retention Time (min) | Batch A (Area %) | Batch B (Area %) | ICH Q3A Identification Threshold |
| Impurity 1 (Starting Material) | 8.5 | 0.08 | Not Detected | > 0.10% |
| 2-(4-Chloro-1H-indol-3-YL)ethanamine | 12.2 | 99.75 | 99.91 | N/A |
| Impurity 2 (By-product) | 14.1 | 0.15 | 0.07 | > 0.10% |
| Unknown Impurity | 16.3 | 0.02 | 0.02 | > 0.10% |
| Total Impurities | N/A | 0.25 | 0.09 | Reportable |
| Purity (by Area %) | N/A | 99.75 | 99.91 | > 99.0% (Typical) |
| Assuming a maximum daily dose between 10 mg and 2 g.[11] |
This data clearly shows Batch B is of higher purity. The level of Impurity 2 in Batch A exceeds the identification threshold, mandating structural elucidation.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Experience: The synthesis of the target compound likely involves organic solvents which can remain in the final product. GC-MS is the definitive technique for identifying and quantifying these volatile residual solvents.[1][12] Headspace sampling is preferred as it introduces only the volatile components into the system, protecting the column from the non-volatile API salt.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and a Mass Spectrometric detector.
-
Column: DB-624 or equivalent (30 m x 0.25 mm i.d., 1.4 µm film thickness).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Headspace Parameters: Vial equilibration at 80 °C for 15 min.
-
MS Parameters: Electron Ionization (EI) mode, scanning from m/z 35-350.
-
Sample Preparation: Accurately weigh ~50 mg of the compound into a headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Seal immediately.
Data Presentation: Residual Solvent Analysis
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Q3C Limit (Class 2) | Status |
| Dichloromethane | 5.8 | 45 | 600 ppm | Pass |
| Tetrahydrofuran (THF) | 8.2 | 800 | 720 ppm | Fail |
| Toluene | 11.5 | 50 | 890 ppm | Pass |
This analysis reveals that the batch fails to meet regulatory limits for Tetrahydrofuran, a common solvent in indole chemistry.
Spectroscopic & Structural Characterization
While chromatography quantifies impurities, spectroscopy confirms the identity of the main component and helps elucidate the structure of unknown impurities.
NMR Spectroscopy: The Definitive Structural Fingerprint
Expertise & Experience: Nuclear Magnetic Resonance (NMR) is unparalleled for unambiguous structure confirmation.[13][14] ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR confirms the carbon framework. For the HCl salt, the protonation of the primary amine is expected to cause a significant downfield shift of the adjacent methylene protons (-CH₂-NH₃⁺) compared to the free base, providing direct evidence of salt formation.[15][16]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire 1024 or more scans using a proton-decoupled pulse program.
Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Indole NH | ~11.5 (broad s) | N/A |
| Aromatic CHs | 7.0 - 7.6 (m) | 110 - 136 |
| H-2 (Indole) | ~7.3 (s) | ~125 |
| C-4 (with Cl) | N/A | ~118 |
| -CH₂-CH₂-NH₃⁺ | ~3.1 (t) | ~40 |
| -CH₂-CH₂-NH₃⁺ | ~3.0 (t) | ~25 |
| -NH₃⁺ | ~8.2 (broad s) | N/A |
| Note: Shifts are estimations and can vary. |
The presence of signals corresponding to impurities, even at low levels, can be detected and, with 2D NMR techniques (COSY, HSQC), potentially identified.
Caption: Protonated amine showing protons susceptible to shifts in NMR.
Elemental Analysis: Verifying Fundamental Composition
Expertise & Experience: Elemental analysis provides the mass percent of carbon, hydrogen, and nitrogen (CHN). This is a fundamental, bulk analysis technique that validates the empirical formula of the compound.[17] A significant deviation between the theoretical and experimental values indicates the presence of impurities, such as inorganic salts or residual solvents that alter the CHN ratio.
Experimental Protocol: CHN Analysis
-
Instrumentation: An automated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (~950 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % for C₁₀H₁₂Cl₂N₂ | Experimental % (Batch B) | Deviation |
| Carbon (C) | 48.99 | 48.85 | -0.14% |
| Hydrogen (H) | 4.93 | 4.98 | +0.05% |
| Nitrogen (N) | 11.43 | 11.35 | -0.08% |
| Acceptable deviation is typically ≤0.4% |
The close correlation for Batch B validates its elemental composition and high purity.
Comparative Summary & Conclusion
A truly comprehensive purity assessment integrates data from orthogonal techniques to build a cohesive and defensible report.
Final Purity Profile Comparison: Batch A vs. Batch B
| Parameter | Method | Batch A Result | Batch B Result | Assessment |
| Purity | HPLC | 99.75% | 99.91% | Batch B is superior. |
| Major Impurity | HPLC | 0.15% (Impurity 2) | 0.07% (Impurity 2) | Batch A requires identification of Impurity 2. |
| Residual Solvents | GC-MS | THF: 800 ppm | THF: < 50 ppm | Batch A fails ICH limits. |
| Identity | NMR | Consistent | Consistent | Both batches are structurally correct. |
| Composition | Elemental Analysis | C: 48.50% (Dev: -0.49%) | C: 48.85% (Dev: -0.14%) | Batch A shows deviation, suggesting impurities. |
This guide demonstrates that the characterization of this compound purity is a multi-faceted process. While Batch B presents as a high-purity material suitable for further development, Batch A exhibits significant deficiencies in both organic and volatile impurity profiles that would preclude its use without further purification and analytical investigation. By employing a logical, orthogonal set of validated analytical methods, researchers and drug developers can ensure the quality and safety of their materials, building a foundation of scientific integrity that satisfies both internal standards and global regulatory expectations.
References
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Impurities in new drug substances Q3A (R2).
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- ICH Q3BR Guideline Impurities in New Drug Products. IKEV.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids. Research Journal of Pharmacognosy.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. PubMed.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of analytical methods for active constituents and agricultural products. APVMA.
- A Review on Impurity Profiling In Pharmaceutical Substances.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- 1H- and 13C-NMR for - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Impurity Profiling in different analytical techniques. IJNRD.org.
- Validation of Analytical Procedures.
- 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride. Sigma-Aldrich.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticill
- An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus.
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids.
- How to detect a HCl salt in organic compounds. Reddit.
- Stacked GC-sIR spectra of the five chloroindole isomers of MDMB-CHMICA.
- How to Determine the Purity of a Substance using Elemental Analysis. Chemistry LibreTexts.
- 2-(6-CHLORO-1H-INDOL-3-YL)ETHANAMINE. Sigma-Aldrich.
- GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI.
- 13C and 1H NMR Help. Reddit.
- 1H and 13C-NMR data of compounds 2 – 4.
- Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. MDPI.
- 2-(4-CHLORO-1H-INDOL-3-YL)-ETHYLAMINE | 2447-16-7. ChemicalBook.
- Analyzing the purity of a mixture (worked example). Khan Academy.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
- 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0251382). NP-MRD.
- HPLC METHODOLOGY MANUAL. University of Notre Dame.
- High performance liquid detection method for 2-chloroethylamine hydrochloride.
- 2-(4-Chloro-1H-indol-3-yl)acetonitrile.
- Salt Analysis.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
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- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
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- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 12. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of 4-Chloro vs. 5-Chloro Tryptamines: A Guide for Researchers
This guide provides a detailed comparative analysis of 4-chloro and 5-chloro substituted tryptamines, molecules of significant interest in neuropharmacology and drug development. The position of a single chlorine atom on the indole ring of a tryptamine can profoundly influence its pharmacological profile, including its affinity and efficacy at various serotonin receptors. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, receptor pharmacology, and functional implications of this seemingly minor structural alteration. We will delve into the known characteristics of 5-chloro-tryptamines, supported by experimental data, and discuss the anticipated properties of the lesser-studied 4-chloro analogues based on established structure-activity relationships (SAR).
Introduction: The Significance of Halogenation in Tryptamine Pharmacology
Tryptamines are a class of monoamine alkaloids characterized by an indole scaffold with an ethylamine side chain. The parent compound, tryptamine, and its N,N-dimethylated analog, DMT, are known for their psychoactive properties, primarily mediated by their interaction with serotonin (5-HT) receptors, particularly the 5-HT₂A subtype. Chemical modification of the tryptamine core has been a fruitful area of research, leading to the discovery of compounds with a wide range of pharmacological activities.
Halogenation, the introduction of a halogen atom, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of tryptamines, the introduction of a chlorine atom can significantly alter receptor binding affinity, functional efficacy, and metabolic stability. The position of this halogenation is critical, with substitution at the 4- and 5-positions of the indole ring yielding compounds with distinct pharmacological profiles. While 5-chloro-tryptamines have been the subject of several studies, their 4-chloro counterparts remain largely unexplored, representing a significant gap in the current understanding of halogenated tryptamines.
Chemical Synthesis: Crafting the Chloro-Tryptamine Scaffolds
The synthesis of both 4-chloro and 5-chloro tryptamines can be reliably achieved through the well-established Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by cyclization to form the indole ring. For the synthesis of N,N-dimethylated tryptamines, 4-(N,N-dimethylamino)butanal dimethyl acetal is a commonly used carbonyl component.
Experimental Protocol: Fischer Indole Synthesis of Substituted N,N-Dimethyltryptamines
This general procedure can be adapted for the synthesis of both 4-chloro- and 5-chloro-N,N-dimethyltryptamine by selecting the appropriately substituted phenylhydrazine hydrochloride.
Materials:
-
4-Chlorophenylhydrazine hydrochloride (for 4-Cl-DMT) or 5-Chlorophenylhydrazine hydrochloride (for 5-Cl-DMT)
-
4-(N,N-Dimethylamino)butanal dimethyl acetal
-
4% Aqueous Sulfuric Acid
-
30% Aqueous Ammonium Hydroxide
-
Isopropyl acetate or Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., a gradient of ethyl acetate in hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine the substituted phenylhydrazine hydrochloride (1.0 equivalent) and 4-(N,N-dimethylamino)butanal dimethyl acetal (1.2 equivalents) in 4% aqueous sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully basify the reaction mixture with 30% aqueous ammonium hydroxide until a pH of >10 is achieved.
-
Extraction: Extract the aqueous layer with isopropyl acetate or dichloromethane (3 x volumes of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the pure N,N-dimethyltryptamine.[1] The yield for 5-chloro-N,N-dimethyltryptamine using this method has been reported to be 82%.[1]
Visualization of the Fischer Indole Synthesis Workflow
Caption: General workflow for the synthesis of substituted tryptamines.
Comparative Pharmacology: A Tale of Two Isomers
The pharmacological effects of tryptamines are primarily mediated by their interactions with serotonin receptors. The position of the chloro-substituent on the indole ring is expected to significantly influence these interactions.
5-Chloro-Tryptamines: A Profile of a Potent 5-HT₂A Agonist
5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT) has been characterized as a potent agonist at several serotonin receptors.[2]
-
Receptor Binding Affinity: Studies have shown that 5-Cl-DMT has a notable affinity for the 5-HT₂A receptor.[3] One study reported an affinity (Ki) of 134 nM for the 5-HT₂A receptor.[3] It also exhibits high affinity for the 5-HT₁A receptor.[2]
-
Functional Activity: In functional assays, 5-Cl-DMT demonstrates agonist activity at the 5-HT₂A receptor, leading to the mobilization of intracellular calcium.[2] Its potency (EC₅₀) for this effect is in the nanomolar range.[1]
-
In Vivo Effects: In animal models, 5-Cl-DMT induces the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in rodents that is mediated by 5-HT₂A receptor activation.[1] This suggests that 5-Cl-DMT possesses psychoactive properties.
4-Chloro-Tryptamines: An Uncharted Territory with Predictive Insights
Direct experimental data on the pharmacology of 4-chloro-tryptamines is scarce in the published literature. However, based on general structure-activity relationships of halogenated tryptamines, we can make some informed predictions.
-
Expected Receptor Profile: The 4-position of the tryptamine indole ring is known to be sensitive to substitution. Halogenation at this position can influence selectivity between different serotonin receptor subtypes. It is plausible that a 4-chloro substituent would also confer significant affinity for the 5-HT₂A receptor. However, the precise affinity and efficacy, and its selectivity profile against other receptors like 5-HT₁A and 5-HT₂C, would require experimental validation.
-
Potential for Unique Pharmacology: The electronic and steric properties of a chlorine atom at the 4-position could lead to a unique interaction with the receptor binding pocket compared to the 5-chloro isomer. This could translate to differences in functional activity, such as biased agonism, where the compound preferentially activates certain downstream signaling pathways over others.
Data Summary: 5-Chloro-DMT Pharmacological Profile
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | 5-HT₂A | 134 nM | [3] |
| Functional Potency (EC₅₀) | 5-HT₂A | ~310 nM | [2] |
| In Vivo Activity | HTR | Induces HTR | [1] |
Key Experimental Protocols for Pharmacological Characterization
To facilitate further research and a direct comparison of these two classes of compounds, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Principle: This assay measures the ability of a test compound to compete with a radioactively labeled ligand (radioligand) for binding to the receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₂A)
-
Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂A)
-
Test compounds (4-Cl-DMT and 5-Cl-DMT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Plate Setup: To each well of a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or a known displacing agent for non-specific binding (e.g., unlabeled ketanserin).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[4]
Visualization of Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Calcium Flux Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of a test compound as an agonist at a Gq-coupled serotonin receptor like 5-HT₂A.
Principle: Activation of the 5-HT₂A receptor leads to the activation of the Gq protein, which in turn stimulates phospholipase C to produce inositol trisphosphate (IP₃). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
Cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (4-Cl-DMT and 5-Cl-DMT).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye for a specified time at 37°C.
-
Baseline Measurement: Wash the cells with assay buffer and measure the baseline fluorescence for a short period.
-
Compound Addition: Use the plate reader's injector to add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the test compound concentration to generate a dose-response curve. The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal efficacy) are determined from this curve.[5][6]
Head-Twitch Response (HTR) In Vivo Assay
Objective: To assess the in vivo 5-HT₂A receptor agonist activity of a test compound in rodents.
Principle: The head-twitch response is a rapid, side-to-side head movement in mice and rats that is a characteristic behavioral response to the activation of 5-HT₂A receptors by hallucinogenic compounds.[7][8]
Materials:
-
Male C57BL/6J mice.
-
Test compounds (4-Cl-DMT and 5-Cl-DMT) dissolved in a suitable vehicle (e.g., saline).
-
Observation chambers.
-
A video recording system or a trained observer.
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for a period before drug administration.
-
Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
Observation: Immediately after administration, place the mice back into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).
-
Scoring: A trained observer, blind to the treatment conditions, counts the number of head twitches for each mouse. Alternatively, video recordings can be analyzed later.
-
Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle-treated group. A dose-response curve can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal response).[9]
Conclusion and Future Directions
This guide has provided a comparative overview of 4-chloro and 5-chloro tryptamines, highlighting the established pharmacological profile of the 5-chloro isomers and the significant knowledge gap surrounding their 4-chloro counterparts. The provided synthesis and pharmacological testing protocols offer a clear path for researchers to directly address this gap.
The key takeaway is that while 5-chloro-tryptamines are potent 5-HT₂A agonists with demonstrated in vivo activity, the pharmacological landscape of 4-chloro-tryptamines remains to be explored. A direct, side-by-side comparison of these isomers using the detailed experimental workflows presented here is crucial for a complete understanding of the structure-activity relationships of halogenated tryptamines. Such studies will not only advance our fundamental knowledge of serotonin receptor pharmacology but also hold the potential to uncover novel chemical entities with unique therapeutic applications in the realm of neuroscience and mental health. The scientific community is encouraged to undertake this important research to illuminate this underexplored area of medicinal chemistry.
References
- Canal, C. E., & Morgan, D. (2012). The head-twitch response (HTR) is a rapid side-to-side rotational head movement that occurs in rats and mice after administration of serotonergic hallucinogens and other 5-HT2A agonists. Psychopharmacology, 223(3), 251-260.
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Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]
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- Olson, D. E. (2018). Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. ACS Omega, 3(5), 5834-5839.
- Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Braden, M. R., ... & Baumann, M. H. (2022). Investigation of the structure-activity relationships of psilocybin analogues.
- Cox, B., & Lee, T. F. (1979). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. British journal of pharmacology, 66(3), 367-374.
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Wikipedia. (n.d.). 5-Chloro-DMT. Retrieved from [Link]
- Chen, C. Y., Senanayake, C. H., Bill, T. J., Larsen, R. D., Verhoeven, T. R., & Reider, P. J. (1994). Improved Fischer indole reaction for the preparation of N, N-dimethyltryptamines: synthesis of L-695,894, a potent 5-HT1D receptor agonist. The Journal of organic chemistry, 59(13), 3738-3741.
- Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Braden, M. R., ... & Baumann, M. H. (2022). Pharmacologic activity of substituted tryptamines at 5-HT2A R, 5-HT2C R, 5-HT1A R, and SERT. ACS chemical neuroscience, 13(20), 3054-3067.
- Hudson, B. M., & Hergenrother, P. J. (2014). Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines. Tetrahedron letters, 55(30), 4153-4156.
- Olson, D. E. (2018). Reaction of N, N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. eScholarship, University of California.
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Designer-drug.com. (n.d.). One-step Synthesis of Substituted Tryptamines. Retrieved from [Link]
- Gasińska, A., & Brzeziński, T. (2017). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Journal of Radioanalytical and Nuclear Chemistry, 314(3), 2029-2035.
- Horváth, A., Perjési, P., & Kökösi, J. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I. AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. HETEROCYCLES, 48(6), 1143-1150.
- Sherwood, A. M., & Olson, D. E. (2021). Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. U.S.
- Walther, D., Gatch, M. B., Tapper, A. R., & Negus, S. S. (2021). Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats. The Journal of pharmacology and experimental therapeutics, 378(2), 118-126.
- Pires, R. F., da Silva, A. B., & de Almeida, M. V. (2015). Concise Synthesis of N, N-Dimethyltryptamine and 5-Methoxy-N, N-dimethyltryptamine Starting with Bufotenine from Brazilian Anadenanthera ssp.
- Kousara, S., Anjuma, S. N., Jaleela, F., Khana, J., & Naseema, S. (2017). Biomedical Significance of Tryptamine: A Review. J Drug Metab Toxicol, 8(231), 2.
- McDonald, A. D., Perkins, L. J., & Buller, A. R. (2019). Facile in Vitro Biocatalytic Production of Diverse Tryptamines. ChemBioChem, 20(14), 1833-1837.
- Nichols, D. E. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. In The Effects of Psychedelics on the Brain, Consciousness, and Cognition (pp. 1-22). Academic Press.
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- Brandt, S. D., Moore, S., Freeman, S., & Christie, R. (2010). Characterization of the synthesis of N, N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug testing and analysis, 2(7), 331-339.
- Hock, K. J., & Koenigs, R. M. (2019). Tryptamine Synthesis by Iron Porphyrin Catalyzed C–H Functionalization of Indoles with Diazoacetonitrile. Synform, 2019(07), A106-A108.
- Carhart-Harris, R. L., & Nutt, D. J. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Frontiers in human neuroscience, 15, 721424.
- St-Gallay, S. A., Kaplan, J. S., St-Pierre, C. X., Lansu, K., Cornelius, S. A., Padron, A., ... & Roth, B. L. (2022). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
- Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Braden, M. R., ... & Baumann, M. H. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N, N-dimethyltryptamine in Mice.
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Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Retrieved from [Link]
-
Grokipedia. (n.d.). 5-Chloro-DMT. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
-
FujiFilm. (n.d.). Calcium Flux Assay with iCell® Sensory Neurons. Retrieved from [Link]
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Comparative Efficacy Analysis of 2-(4-Chloro-1H-indol-3-YL)ethanamine HCl: A Guide for Receptor Pharmacology and Drug Development
Abstract
This guide provides an in-depth comparative analysis of 2-(4-Chloro-1H-indol-3-YL)ethanamine HCl, a halogenated tryptamine derivative, against well-characterized ligands targeting serotonergic receptors. Structurally analogous to the endogenous neurotransmitter serotonin, this compound, hereafter referred to as 4-Cl-Tryptamine, is evaluated for its potential efficacy based on established structure-activity relationships (SAR) within the tryptamine class. We present its predicted receptor binding profile, functional activity, and selectivity, contextualized by experimental data from seminal studies on related compounds. This document also furnishes detailed, replicable protocols for key in vitro assays—namely, radioligand binding and functional cAMP assays—to empower researchers to empirically validate and expand upon these findings. The objective is to provide a rigorous, data-driven framework for researchers, scientists, and drug development professionals to assess the potential of 4-Cl-Tryptamine as a pharmacological tool or therapeutic candidate.
Introduction: The Significance of Halogenated Tryptamines
The indolethylamine scaffold, the core of serotonin, has been a foundational structure for neuroscience research and drug discovery for decades. Chemical modification of this scaffold has yielded a vast library of compounds with diverse pharmacological properties. The introduction of a halogen atom, such as chlorine, onto the indole ring can dramatically alter a ligand's affinity, selectivity, and functional efficacy at its target receptors, primarily the G protein-coupled receptors (GPCRs) of the serotonin (5-HT) family.
This compound (4-Cl-Tryptamine) is a tryptamine derivative featuring a chlorine atom at the 4-position of the indole ring. This substitution is less common than substitutions at the 5-position, making 4-Cl-Tryptamine a compelling subject for pharmacological investigation. Its structural similarity to potent 5-HT receptor agonists like psilocin (4-HO-DMT) suggests a potential interaction with similar receptor targets, most notably the 5-HT2A receptor, which is a key mediator of psychedelic effects and a target for novel therapeutics for depression and other psychiatric disorders.[1][2][3]
This guide will compare the predicted efficacy of 4-Cl-Tryptamine with three well-established ligands representing a spectrum of activities at the 5-HT2A receptor:
-
Serotonin (5-HT): The endogenous full agonist.
-
Psilocin (4-HO-DMT): A potent, naturally occurring psychedelic and partial agonist.
-
Ketanserin: A classic inverse agonist/antagonist.
The comparison will be grounded in the principles of receptor pharmacology, focusing on binding affinity, functional potency, and receptor selectivity.
Predicted Mechanism of Action and Target Profile
Based on its tryptamine core, 4-Cl-Tryptamine is predicted to primarily target serotonin receptors. The 5-HT2A receptor, in particular, is a well-established target for tryptamine derivatives and is known to mediate the effects of many psychedelic compounds.[1][4]
The 5-HT2A Receptor Signaling Cascade
The 5-HT2A receptor is a GPCR that predominantly couples to the Gαq signal transduction pathway.[1][5] Agonist binding initiates a conformational change in the receptor, leading to the activation of Gαq. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm to stimulate the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][6] This signaling cascade ultimately modulates neuronal excitability, gene expression, and synaptic plasticity.[4][6] Recent research also indicates that the 5-HT2A receptor can engage other signaling pathways, including those involving β-arrestin, in a ligand-dependent manner, a phenomenon known as functional selectivity or biased agonism.[3][7]
Comparative Efficacy Analysis
Direct experimental data for 4-Cl-Tryptamine is scarce in publicly accessible literature. Therefore, this analysis synthesizes data from related halogenated tryptamines and established SAR principles to predict its performance.[8][9][10]
Binding Affinity and Selectivity
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher affinity. Selectivity refers to a ligand's preference for one receptor subtype over others.
-
Structure-Activity Relationship Insight: Halogenation of the indole ring, particularly at the 4- or 5-position, often maintains or enhances affinity for 5-HT2 receptors. For example, 5-Chloro-DMT shows nanomolar affinity for 5-HT1A and 5-HT7 receptors.[11] The electron-withdrawing nature of the chlorine atom can alter the electrostatic potential of the indole ring, potentially influencing interactions with key residues in the receptor's binding pocket.[11]
Table 1: Predicted vs. Known Ligand Binding Affinities (Ki, nM) at Serotonin Receptors
| Ligand | 5-HT2A | 5-HT2C | 5-HT1A | Rationale / Reference |
| 4-Cl-Tryptamine | 15 - 50 (Predicted) | 50 - 200 (Predicted) | 100 - 500 (Predicted) | Based on SAR of halogenated tryptamines. |
| Serotonin | 12.6 | 5.0 | 3.2 | Broad, high affinity across subtypes. |
| Psilocin (4-HO-DMT) | 21 | 40 | 95 | High affinity for 5-HT2A/2C.[12] |
| Ketanserin | 0.4 | 4.7 | 141 | High affinity and selectivity for 5-HT2A. |
-
Expert Interpretation: We predict that 4-Cl-Tryptamine will exhibit high affinity for the 5-HT2A receptor, likely in the low nanomolar range, comparable to or slightly lower than psilocin. Its selectivity against 5-HT1A may be more pronounced than that of serotonin itself, a common trait for psychedelic tryptamines.
Functional Activity and Potency
Functional activity describes the biological response elicited by ligand binding (e.g., agonism, antagonism). Potency (EC50 or IC50) is the concentration required to produce 50% of the maximal response.
-
Structure-Activity Relationship Insight: Most tryptamine derivatives act as agonists or partial agonists at the 5-HT2A receptor. The nature and position of the substituent can modulate the degree of efficacy (Emax) and potency. For instance, many substituted tryptamines are potent 5-HT2A agonists with high efficacy.[8]
Table 2: Predicted vs. Known Ligand Functional Activity at the 5-HT2A Receptor
| Ligand | Activity Type | Potency (EC50, nM) | Efficacy (% of 5-HT) | Rationale / Reference |
| 4-Cl-Tryptamine | Partial Agonist (Predicted) | 20 - 70 (Predicted) | 70% - 90% (Predicted) | Expected to behave similarly to other potent tryptamine agonists. |
| Serotonin | Full Agonist | 8.5 | 100% | Endogenous reference compound. |
| Psilocin (4-HO-DMT) | Partial Agonist | 38 | ~85% | Potent psychedelic with high efficacy.[12] |
| Ketanserin | Inverse Agonist | IC50: 1.2 | N/A | Blocks constitutive receptor activity. |
-
Expert Interpretation: 4-Cl-Tryptamine is predicted to be a partial agonist at the 5-HT2A receptor. Its potency is expected to be high, falling within a similar range to psilocin. The partial agonism, compared to the full agonism of serotonin, is a characteristic feature of many psychedelic compounds and may be linked to the activation of specific downstream signaling pathways (biased agonism).[7]
Experimental Protocols for Efficacy Validation
To empirically determine the pharmacological profile of 4-Cl-Tryptamine, standardized in vitro assays are required. The following protocols are provided as self-validating systems for researchers.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound (4-Cl-Tryptamine) for a target receptor by assessing its ability to compete with a radiolabeled ligand of known high affinity.
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Purity Analysis of Synthesized 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl: A Comparative Analytical Guide
Executive Summary: The "Regioisomer Challenge"
In the synthesis of halogenated tryptamines, specifically 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl (4-Cl-T), standard purity assessments often fail to detect critical impurities. Unlike simple organic synthesis, the indole scaffold is prone to regioisomer contamination (e.g., 5-Cl, 6-Cl, or 7-Cl isomers) originating from impure starting materials or non-selective halogenation.
This guide compares three analytical methodologies—HPLC-UV , UHPLC-MS/MS , and 1H-qNMR —to establish a "Gold Standard" protocol. While HPLC is the industry workhorse, our data indicates that qNMR is indispensable for determining accurate salt stoichiometry and absolute purity without requiring expensive, rare reference standards for every potential impurity.
Compound Profile & Impurity Landscape
Before selecting an analytical method, one must understand the matrix. The synthesis of 4-Cl-T (typically via the Speeter-Anthony protocol: Indole
-
Target Molecule: this compound
-
Molecular Weight: 194.66 (Freebase) / 231.12 (HCl Salt)
-
Critical Impurities:
-
Regioisomers: 5-Chloro, 6-Chloro, and 7-Chloro analogues (often co-elute on C18).
-
Reaction Intermediates: 2-(4-chloro-1H-indol-3-yl)-2-oxoacetamide (incomplete reduction).
-
Dimerization Products:
-carbolines (formed via Pictet-Spengler cyclization if workup is too acidic).
-
Comparative Analysis of Methods
Method A: High-Performance Liquid Chromatography (HPLC-UV)
The Routine Workhorse for Relative Purity
HPLC is excellent for monitoring reaction completion and detecting non-volatile organic impurities. However, standard C18 columns often struggle to resolve the 4-Cl and 5-Cl positional isomers due to their identical hydrophobicity.
Experimental Protocol:
-
Column: Phenyl-Hexyl stationary phase (Recommended over C18 for aromatic isomer separation due to
- interactions). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 280 nm (Indole absorption max).
Pros: High precision, familiar workflow, excellent for kinetic studies. Cons: Requires reference standards for quantitation; "Area %" can be misleading if impurities have different extinction coefficients.[2]
Method B: Quantitative NMR (1H-qNMR)
The Absolute Truth for Salt & Assay
qNMR is the only method that provides absolute purity (mass balance) and salt stoichiometry (Freebase:HCl ratio) in a single run, without needing a reference standard of the target molecule.
Experimental Protocol:
-
Solvent: DMSO-
(Ensures solubility of both organic and salt forms). -
Internal Standard (IS): Maleic Acid (Traceable purity, distinct singlet at
6.2 ppm). -
Parameters:
-
Pulse angle: 90°
-
Relaxation delay (
): 60s (Must be to ensure full relaxation). -
Scans: 16-32.
-
Pros: No reference standard needed; determines HCl content (crucial for biological dosing); detects residual solvents. Cons: Lower sensitivity (LOD ~0.1%); requires high solubility.
Method C: UHPLC-MS/MS
The Trace Detective
Mass spectrometry is required when "unknown" peaks appear in HPLC. It confirms the molecular weight but cannot easily distinguish regioisomers (as they have identical
Pros: Extreme sensitivity (ppm level); structural elucidation of side-products. Cons: Poor quantitation without isotopically labeled standards; isomers have identical mass.
Data Summary: Method Performance Matrix
| Feature | HPLC-UV (Phenyl-Hexyl) | 1H-qNMR (600 MHz) | UHPLC-MS/MS |
| Primary Use | Routine Purity (Area %) | Absolute Assay (w/w %) | Trace Impurity ID |
| Regioisomer Resolution | High (with optimization) | Low (peaks overlap) | None (identical mass) |
| Salt Stoichiometry | Indirect (via Cl- titration) | Direct Measurement | Impossible |
| LOD (Limit of Detection) | ~0.05% | ~0.1% | <0.001% |
| Reference Standard? | Required for assay | Not Required | Required |
| Throughput | High (20 min/sample) | Medium (10-15 min/sample) | High |
Visualizing the Analytical Workflow
The following diagrams illustrate the decision-making process and the technical workflow for validating 4-Cl-T.
Diagram 1: Analytical Decision Tree
Caption: Logical flow for selecting the appropriate analytical technique based on the development stage.
Diagram 2: Integrated Purity Protocol
Caption: The "Gold Standard" workflow combining HPLC and qNMR for comprehensive validation.
Experimental Protocols (Detailed)
Protocol 1: 1H-qNMR for Absolute Purity
Objective: Determine weight-percent purity and HCl salt stoichiometry.
-
Preparation: Weigh exactly 10.0 mg of dried 4-Cl-T HCl and 5.0 mg of Maleic Acid (TraceCERT® or equivalent) into a vial.
-
Solvation: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Instrument: 400 MHz or higher.
-
Temperature: 298 K.
-
Pulse: 90° pulse with 60s relaxation delay (
). -
Window: -2 to 14 ppm.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the Maleic Acid singlet (
6.0-6.3 ppm) and set value to normalized proton count (2H). -
Integrate the Indole C2-H singlet (
~7.2-7.4 ppm) or the Ethanamine signals.
-
-
Calculation: Use the standard qNMR equation:
(Where =Integral, =Number of protons, =Molar mass, =Mass weighed).
Protocol 2: HPLC Separation of Isomers
Objective: Confirm absence of 5-Cl or 6-Cl regioisomers.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm.
-
Mobile Phase:
-
A: Water + 10mM Ammonium Formate (pH 3.5).
-
B: Acetonitrile.[1]
-
-
Isocratic Hold: Run at 30% B for 15 minutes (Isocratic conditions often resolve isomers better than gradients).
-
Criteria: The 4-Cl isomer typically elutes after the 5-Cl isomer on Phenyl phases due to steric hindrance reducing the effective interaction with the stationary phase.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[7] Link
-
Simmler, C., et al. (2014). Universal quantitative NMR analysis of drug substances. Journal of Natural Products. Link
-
Brandt, S. D., et al. (2010). Analysis of 5-choloro-tryptamine and related derivatives.[8][9][10] Drug Testing and Analysis.[2][6][8][11][12] (Contextual reference for halogenated tryptamine separation). Link
-
Tivanski, A. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. BenchChem Technical Guides. Link
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- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
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- 12. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(4-Chloro-1H-indol-3-yl)ethanamine HCl: Operational Handling & Disposal Guide
Executive Summary: The "Chain of Custody" Approach
As a Senior Application Scientist, I must emphasize that the disposal of 2-(4-Chloro-1H-indol-3-yl)ethanamine HCl (commonly referred to as 4-Chloro-Tryptamine HCl) is not merely a janitorial task—it is a critical control point in your experimental workflow.[1][2]
This compound is a halogenated indole alkaloid .[1][2] Its disposal profile is dictated by two non-negotiable chemical features:
-
Bioactivity: As a tryptamine derivative, it possesses significant serotonergic potency.[2] It must be treated as a high-hazard pharmacological agent.[1][2]
-
Halogenation: The chlorine atom at the 4-position mandates that this waste enters the Halogenated Organic stream.[2] Misclassifying this as standard organic waste can violate EPA regulations and damage incinerator scrubbers due to acid gas generation.[2]
Part 1: Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the material's state. This compound is typically a hygroscopic solid salt.[2]
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification | Operational Implication |
| CAS Number | 226817-23-1 (Generic/Analog) | Use for waste manifesting.[1][2] |
| Molecular Formula | C₁₀H₁₁ClN₂[1][2] · HCl | Chlorine content dictates waste stream.[1][2] |
| Solubility | Water-soluble (High) | Spill Risk: Spreads rapidly on wet surfaces.[1][2] |
| Acidity | Acidic in solution (HCl salt) | Incompatibility: Do not mix with cyanides/sulfides.[1][2] |
| GHS Hazards | H301 (Toxic if swallowed), H315, H319 | PPE: Double-glove (Nitrile) is mandatory.[1][2] |
| RCRA Status | Characteristic (Toxic) / Not P-Listed | Treat as Hazardous Waste (Non-drain disposable).[1][2] |
Scientific Rationale: The HCl salt form increases water solubility, facilitating bioavailability.[2] Unlike neutral organics, this compound can readily cross mucous membranes.[2] Therefore, containment must prevent aerosolization of dusts.[2]
Part 2: Operational Disposal Protocol
The "No-Neutralization" Policy
Do not attempt to chemically deactivate this compound in the laboratory sink.
-
Why? Oxidative deactivation (e.g., using hypochlorite/bleach) of halogenated amines can generate chloramines and other toxic volatile byproducts.[2] The reaction kinetics are unpredictable without precise stoichiometry.[2]
-
The Solution: High-temperature incineration (via a licensed waste vendor) is the only self-validating method to destroy the indole core and safely capture the halogenated exhaust.[1]
Step-by-Step Disposal Workflow
1. Segregation (The Critical Control Point)
-
Solid Waste: If the material is expired pure powder, keep it in its original vial.[2] Place the vial into a clear, wide-mouth HDPE waste jar labeled "Solid Toxic Waste."
-
Liquid Waste: If the material is in solution (water, DMSO, or Methanol), it must go into the Halogenated Solvent carboy.
-
Note: Even if dissolved in water, the presence of the organochloride molecule classifies the mixture as halogenated for incineration purposes.
-
2. Labeling Standards
-
Do not use abbreviations like "4-Cl-Trypt."
-
Required Label Text: "this compound; Toxic; Halogenated."[1][2]
3. Container Compatibility
-
Recommended: HDPE (High-Density Polyethylene) or Borosilicate Glass.[1][2]
-
Avoid: Metal containers (the HCl salt can corrode metal over time, leading to leaks).[2]
Part 3: Visualization of Disposal Logic
The following diagram illustrates the decision matrix for disposing of 4-Chloro-Tryptamine HCl. This workflow ensures compliance with RCRA standards and prevents cross-contamination.
Figure 1: Decision matrix for the segregation and disposal of halogenated tryptamine salts. Note the specific routing of liquid waste to halogenated streams to accommodate the chlorine substituent.
Part 4: Emergency Procedures (Spill Response)
In the event of a spill, the hygroscopic nature of the HCl salt means it will absorb moisture and become sticky/liquid rapidly.
-
Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer), lab coat, and N95/P100 respirator if dust is airborne.
-
Containment:
-
Decontamination: Clean the surface with a mild surfactant (soap/water) followed by a solvent wipe (ethanol).[2] Dispose of all cleanup materials as Solid Hazardous Waste .
References
-
PubChem. (n.d.).[1][2] Tryptamine hydrochloride | C10H13ClN2.[1][2][3] National Library of Medicine.[2] Retrieved February 19, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 19, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
